2,3-Diamino-4-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMYMHQOWIHQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436763 | |
| Record name | 2,3-Diamino-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-16-5 | |
| Record name | 4-Methoxy-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127356-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diamino-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-Diamino-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 2,3-diamino-4-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly reported synthesis in the literature, this guide outlines a plausible multi-step pathway starting from commercially available 2,4-dichloropyridine. The proposed route leverages established transformations in pyridine chemistry, including nitration, selective nucleophilic aromatic substitution (SNA), and reduction.
Proposed Synthesis Pathway: A Step-by-Step Approach
The recommended synthetic route to this compound begins with the nitration of 2,4-dichloropyridine, followed by a regioselective amination, methoxylation, and a final reduction of the nitro group. This pathway is designed to control the regiochemistry of the substituents on the pyridine ring.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each key transformation in the proposed synthesis of this compound.
Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine
This initial step involves the nitration of 2,4-dichloropyridine to introduce a nitro group at the 3-position.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base, such as sodium carbonate, until the pH is neutral.
-
The precipitated product is then collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-dichloro-3-nitropyridine.
Step 2: Synthesis of 2-Amino-4-chloro-3-nitropyridine
This step involves the regioselective amination of 2,4-dichloro-3-nitropyridine. The electron-withdrawing nitro group activates the C4 position for nucleophilic aromatic substitution more than the C2 position, leading to selective amination at the 4-position.
Experimental Protocol:
-
Dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent, such as ethanol or isopropanol, in a sealed reaction vessel.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the reaction mixture to a temperature between 100-150 °C for several hours. The reaction progress should be monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with water, and dry to afford 2-amino-4-chloro-3-nitropyridine.
Step 3: Synthesis of 2-Amino-4-methoxy-3-nitropyridine
The third step is the methoxylation of the remaining chloro-substituent at the 4-position.
Experimental Protocol:
-
Suspend 2-amino-4-chloro-3-nitropyridine in methanol.
-
Add a solution of sodium methoxide in methanol to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent to give 2-amino-4-methoxy-3-nitropyridine.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amino group to yield the target compound.
Experimental Protocol:
-
Dissolve 2-amino-4-methoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes the key intermediates and expected outcomes for the proposed synthesis of this compound. Please note that as this is a proposed pathway, the yields are estimates based on analogous reactions reported in the literature and would require experimental validation.
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |
| 1 | 2,4-Dichloropyridine | 2,4-Dichloro-3-nitropyridine | HNO₃, H₂SO₄ | 85-95 |
| 2 | 2,4-Dichloro-3-nitropyridine | 2-Amino-4-chloro-3-nitropyridine | NH₃ (aq) | 70-80 |
| 3 | 2-Amino-4-chloro-3-nitropyridine | 2-Amino-4-methoxy-3-nitropyridine | NaOMe, MeOH | 75-85 |
| 4 | 2-Amino-4-methoxy-3-nitropyridine | This compound | H₂, Pd/C | 80-90 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of functional groups at each stage.
Caption: Logical workflow for the synthesis of this compound.
Characterization of 2,3-Diamino-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diamino-4-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the diaminopyridine scaffold in biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, proposed synthesis, and analytical characterization of this compound. Given the limited availability of experimental data for this specific compound, information from closely related analogs is presented to provide a predictive characterization. Detailed hypothetical experimental protocols for its synthesis and analysis are included, alongside a discussion of potential biological activities based on the known pharmacology of similar structures.
Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₉N₃O | - |
| Molecular Weight | 139.16 g/mol | Calculated |
| Molecular Weight (Dihydrochloride Salt) | 212.08 g/mol | Experimental[1] |
| Appearance | Light Brown Solid (Dihydrochloride Salt) | Experimental[1] |
| Melting Point | Not available | Data for 2,3-Diaminopyridine: 110-115 °C. |
| Boiling Point | Not available | Data for 2-Amino-4-methoxypyridine: 258.6 °C (Predicted). |
| Solubility | Not available | 2-Amino-4-methoxypyridine is soluble in DMSO and methanol, and slightly soluble in water. |
| pKa | Not available | Predicted pKa for 2-Amino-4-methoxypyridine is 7.79.[2] |
Synthesis and Purification
A definitive, published synthesis for this compound was not identified. However, based on established synthetic routes for analogous diaminopyridines, a plausible synthetic pathway is proposed starting from 4-methoxypyridine. This proposed pathway involves a three-step process: nitration, amination, and reduction.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols based on established procedures for similar compounds.[3][4][5]
Step 1: Nitration of 4-Methoxypyridine to 4-Methoxy-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 4-methoxypyridine (10.9 g, 0.1 mol).
-
Maintain the temperature below 10 °C during the addition.
-
To this mixture, add a solution of fuming nitric acid (6.3 mL, 0.15 mol) in concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxy-3-nitropyridine.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Amination of 4-Methoxy-3-nitropyridine to 2-Amino-4-methoxy-3-nitropyridine
-
In a flame-dried three-neck flask equipped with a reflux condenser and a nitrogen inlet, add liquid ammonia (100 mL) at -78 °C (dry ice/acetone bath).
-
Add a catalytic amount of ferric nitrate.
-
Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of sodamide.
-
Dissolve 4-methoxy-3-nitropyridine (15.4 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the sodamide suspension.
-
After the addition, allow the mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 3: Reduction of 2-Amino-4-methoxy-3-nitropyridine to this compound
-
To a mixture of 2-amino-4-methoxy-3-nitropyridine (1.7 g, 0.01 mol) in ethanol (50 mL) and water (10 mL), add iron powder (3.3 g, 0.06 mol) and a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with sodium carbonate solution to pH 9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield this compound.
Purification Protocol
-
The crude this compound can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Alternatively, recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture can be employed.
-
For the purification of the dihydrochloride salt, the free base can be dissolved in ethanol and treated with an excess of ethanolic HCl. The resulting precipitate can be collected by filtration and washed with cold ethanol.[4]
Analytical Characterization
No specific analytical data for this compound has been found in the reviewed literature. The following sections provide predicted spectral characteristics based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in DMSO-d₆):
-
δ ~7.0-7.5 ppm (d, 1H): Aromatic proton at C5.
-
δ ~6.0-6.5 ppm (d, 1H): Aromatic proton at C6.
-
δ ~5.0-6.0 ppm (br s, 2H): Amino protons at C3.
-
δ ~4.0-5.0 ppm (br s, 2H): Amino protons at C2.
-
δ ~3.8 ppm (s, 3H): Methoxy protons.
Predicted ¹³C NMR (in DMSO-d₆):
-
δ ~150-160 ppm: C4 (attached to methoxy group).
-
δ ~140-150 ppm: C2 (attached to amino group).
-
δ ~130-140 ppm: C3 (attached to amino group).
-
δ ~110-120 ppm: C5.
-
δ ~100-110 ppm: C6.
-
δ ~55 ppm: Methoxy carbon.
Infrared (IR) Spectroscopy
Predicted Major IR Peaks (cm⁻¹):
-
3450-3300: N-H stretching vibrations of the two amino groups (symmetric and asymmetric).
-
3050-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching of the methoxy group.
-
1620-1580: N-H scissoring and C=C/C=N ring stretching vibrations.
-
1250-1200: Aryl C-O stretching of the methoxy group.
Mass Spectrometry
Predicted Mass Spectrum:
-
[M]⁺: Expected at m/z = 139.0746 (for C₆H₉N₃O).
-
[M+H]⁺: Expected at m/z = 140.0824.
-
Fragmentation: Likely fragmentation patterns would involve the loss of the methoxy group (-CH₃, -OCH₃) and potentially cleavage of the pyridine ring.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the diaminopyridine scaffold is a well-established pharmacophore in various therapeutic areas.
Potential as an Enzyme Inhibitor
Many diaminopyrimidine and diaminopyridine derivatives are known to function as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[6] This inhibition can lead to antimicrobial and anticancer effects.
Caption: Potential inhibition of Dihydrofolate Reductase.
Potential Cytotoxic Activity
Substituted diaminopyridines and related heterocyclic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for such compounds can be diverse, including the induction of apoptosis or cell cycle arrest.
Caption: General workflow of potential cytotoxic activity.
Other Potential Activities
Derivatives of diaminopyridines have also been explored as inhibitors of other kinases, such as Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in inflammatory signaling pathways.[9]
Conclusion
This compound represents a chemical entity with potential for further investigation in drug discovery. While direct experimental data is scarce, this guide provides a foundational understanding of its likely characteristics and a framework for its synthesis and analysis based on the chemistry of related compounds. Further research is warranted to experimentally validate the proposed synthesis, fully characterize the compound, and explore its biological activity profile. The information compiled herein serves as a valuable resource for researchers embarking on studies involving this and similar substituted diaminopyridines.
References
- 1. This compound, Dihydrochloride Salt_北京德威钠生物技术有限公司 [gbwol.com]
- 2. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 6. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2,3-Diamino-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Diamino-4-methoxypyridine. Due to the limited availability of experimental data in public-domain literature and databases, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d, J=5.5 Hz | 1H | H-6 |
| ~6.20 | d, J=5.5 Hz | 1H | H-5 |
| ~5.50 | s (broad) | 2H | C2-NH₂ |
| ~4.80 | s (broad) | 2H | C3-NH₂ |
| ~3.80 | s | 3H | OCH₃ |
Note: Chemical shifts and coupling constants are estimates and may vary depending on experimental conditions. Broad signals for amino protons are expected due to exchange.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-4 |
| ~145.0 | C-2 |
| ~138.0 | C-6 |
| ~125.0 | C-3 |
| ~100.0 | C-5 |
| ~55.0 | OCH₃ |
Note: These are predicted chemical shifts. Actual values can be influenced by solvent and temperature.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (CH₃) |
| 1620 - 1580 | Strong | C=C and C=N stretching (pyridine ring) |
| 1500 - 1450 | Medium | N-H bending |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching |
| 1050 - 1000 | Medium | Symmetric C-O-C stretching |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 124 | High | [M - CH₃]⁺ |
| 110 | Medium | [M - NH₂ - H]⁺ or [M - CHO]⁺ |
| 95 | Medium | [M - CH₃ - NH₂ - H]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic amines and ethers.
Hypothetical Experimental Protocols
The following protocols are based on general procedures for the synthesis and spectroscopic analysis of related aminopyridine compounds and should be adapted and optimized for this compound.
Synthesis of this compound
A plausible synthetic route to this compound could involve the reduction of a corresponding nitro-substituted precursor.
Procedure:
-
Nitration: 4-Methoxy-2-aminopyridine is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position, yielding 4-methoxy-3-nitro-2-aminopyridine.
-
Reduction: The resulting 4-methoxy-3-nitro-2-aminopyridine is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), is used to reduce the nitro group to an amino group.
-
Work-up and Purification: Following the reduction, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
2.2.1. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon atom.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: The mass spectrum is obtained using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualized Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Diamino-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,3-Diamino-4-methoxypyridine is limited in publicly available literature. This guide provides available information and supplements it with data from closely related isomers and derivatives to offer a comprehensive overview for research and development purposes. All data presented should be confirmed through independent analysis.
Introduction
This compound is a substituted pyridine derivative featuring two amino groups and a methoxy group. This arrangement of functional groups makes it a molecule of interest in medicinal chemistry and materials science. Pyridine-based compounds are integral to numerous clinically used drugs and exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The amino and methoxy substituents on the pyridine ring can significantly influence the molecule's electronic properties, basicity, and potential for hydrogen bonding, making it a versatile building block for synthesizing more complex, biologically active molecules[3][4]. Derivatives of diaminopyridine are used as reagents in the synthesis of imidazopyridines and organometallic complexes, which have shown promising antiproliferative and antibacterial activities[5].
Molecular Structure and Properties
Table 1: Core Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-Amino-4-methoxypyridine[6][7] | 4-Amino-3-methoxypyridine[4] | 2,3-Diaminopyridine |
| CAS Number | Not Available | 10201-73-7 | 52334-90-4 | 452-58-4 |
| Molecular Formula | C₆H₉N₃O | C₆H₈N₂O | C₆H₈N₂O | C₅H₇N₃ |
| Molecular Weight | 139.15 g/mol | 124.14 g/mol | 124.14 g/mol | 109.13 g/mol |
| Appearance | Solid (Predicted) | White to Pale Yellow Solid/Crystal[6] | Off-white to brown solid[4] | Very Dark Brown Solid |
Table 2: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-Amino-4-methoxypyridine[6] | 4-Amino-3-methoxypyridine[4] | 2,3-Diaminopyridine |
| Melting Point | N/A | 116-121 °C | N/A | 110-115 °C |
| Boiling Point | N/A | 258.6 °C (Predicted) | N/A | N/A |
| Solubility | Soluble in DMSO, Methanol (Predicted) | Soluble in DMSO, Methanol; Slightly soluble in water.[6] | N/A | Soluble in water (50 mg/mL) |
| pKa (of conjugate acid) | N/A | 7.79 (Predicted)[6] | N/A | N/A |
| λmax | N/A | 280 nm (in CHCl₃)[6] | N/A | N/A |
Experimental Protocols: Synthesis
While a specific, validated synthesis for this compound is not published, its synthesis can be logically inferred from established methods for structurally similar compounds. A plausible route would involve the nitration of a methoxy-aminopyridine precursor followed by reduction.
Method 1: Hypothetical Synthesis via Nitration and Reduction (Inferred from[8])
This proposed workflow starts with a suitable aminomethoxypyridine and introduces a second amino group through a two-step nitration and reduction process.
Caption: Hypothetical synthesis of this compound.
Protocol:
-
Nitration: 4-Amino-3-methoxypyridine would be carefully dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise while maintaining the low temperature to control the reaction.
-
Work-up: After the reaction is complete, the mixture would be poured onto ice, and the pH carefully adjusted with a base to precipitate the nitro-substituted intermediate.
-
Reduction: The isolated 4-methoxy-nitro-aminopyridine intermediate would be reduced to the corresponding diamine. Common methods include using tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere[8].
-
Purification: The final product, this compound, would be purified from the reaction mixture using techniques such as recrystallization or column chromatography.
Method 2: Synthesis of the Related Isomer 2-Amino-4-methoxypyridine[6]
This established protocol demonstrates a common strategy for synthesizing substituted aminopyridines.
Protocol:
-
Reaction Setup: 4-chloropyridin-2-amine (10 g, 78.1 mmol) is dissolved in a 1 M sodium methanol solution (50 mL) in a sealed reaction tube.[6]
-
Heating: The reaction mixture is heated at 145 °C for 6 hours.[6]
-
Isolation: Upon completion, the solvent is removed by distillation under reduced pressure to yield the crude product.[6]
-
Purification: The crude product is purified by silica gel column chromatography using a 10% dichloromethane solution in methanol as the eluent. This yields 2-amino-4-methoxypyridine as an off-white solid (7.7 g, 79% yield).[6]
Chemical Reactivity and Potential Biological Activity
The chemical nature of this compound is defined by its three functional groups:
-
Pyridine Ring: The nitrogen atom in the ring imparts basic properties and can be protonated or act as a ligand for metal complexes.
-
Amino Groups: The two amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They are also key sites for hydrogen bonding. The ortho-disposition of the amino groups makes this compound a suitable precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which have demonstrated significant antitumor and antiviral activities[5].
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity and regioselectivity of electrophilic substitution reactions on the pyridine ring.
Potential Biological Roles: While the specific biological activity of this compound has not been reported, the activities of related compounds suggest potential therapeutic applications:
-
Enzyme Inhibition: The isomer 2-Amino-4-methoxypyridine is known as a highly selective inhibitor of inducible nitric oxide synthase (iNOS)[6][9]. It is plausible that this compound could exhibit similar inhibitory activity against iNOS or other related enzymes.
-
Ion Channel Modulation: Diaminopyridine derivatives, such as 3,4-diaminopyridine, are known to function as potassium channel blockers, which enhances neurotransmitter release. This mechanism is utilized in treatments for certain neuromuscular disorders.
-
Anticancer and Antimicrobial Agents: The broader class of diaminopyrimidine and diaminopyridine derivatives has been explored for various biological activities, including antitumor, anti-inflammatory, and antibacterial effects[1]. The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine precursors has yielded compounds with potent antiproliferative effects against cancer cell lines[5].
Caption: Potential mechanism of action for a diaminopyridine derivative.
Spectral Data Analysis
No specific spectral data for this compound was found. However, based on its structure and data from isomers, the following characteristics can be predicted:
-
¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and broad signals for the two amino group protons.
-
¹³C NMR: The spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The positions of the carbons bearing the amino and methoxy groups would be significantly shifted.
-
Mass Spectrometry: For 2-Amino-4-methoxypyridine, an ESI-MS analysis shows a peak at m/z = 125.04 [M+H]⁺[6]. A similar analysis for this compound would be expected to show a [M+H]⁺ peak around m/z = 140.16.
-
IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations for the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic and methoxy groups, C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While direct experimental data is sparse, analysis of its structural isomers and related diaminopyridine compounds provides a strong foundation for future research. Its combination of nucleophilic amino groups, an electron-donating methoxy group, and a core pyridine structure makes it a highly attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology, inflammatory diseases, and infectious agents. The synthetic pathways and potential biological activities outlined in this guide offer valuable starting points for scientists and researchers aiming to explore the full potential of this and similar molecules. Further investigation is warranted to fully characterize its physicochemical properties and to evaluate its biological profile.
References
- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 7. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. 2-Amino-4-methoxypyridine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Guide: Crystal Structure of the 2,3-Diaminopyridinium Cation
Introduction
A definitive crystal structure for the neutral compound 2,3-Diamino-4-methoxypyridine is not currently available in open-access crystallographic databases. However, a detailed structural analysis of the protonated form, the 2,3-diaminopyridinium cation, has been reported as part of the salt, 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate.[1][2] This technical guide provides a comprehensive overview of the crystal structure of this cation, its synthesis, and the supramolecular architecture established through various intermolecular interactions. The biological context of 2,3-diaminopyridine derivatives is also briefly discussed.
Data Presentation
The crystallographic data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate provides valuable insights into the geometry and bonding of the 2,3-diaminopyridinium cation.[1]
Table 1: Crystallographic Data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate [1]
| Parameter | Value |
| Chemical Formula | C₅H₈N₃⁺ · C₁₁H₈NO₃⁻ |
| Formula Weight (Mr) | 312.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.4338 (12) |
| b (Å) | 7.7462 (7) |
| c (Å) | 19.4626 (14) |
| β (°) | 128.806 (4) |
| Volume (ų) | 1460.8 (2) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| Crystal Size (mm) | 0.24 × 0.21 × 0.11 |
In the salt structure, the pyridine nitrogen of the 2,3-diaminopyridine moiety is protonated, leading to the formation of the 2,3-diaminopyridinium cation. This cation is essentially planar.[1][3] The crystal packing is stabilized by a network of hydrogen bonds and π–π stacking interactions.[1][2]
Experimental Protocols
Synthesis of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate
The synthesis of the title salt involves a straightforward acid-base reaction between 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid.
-
Materials:
-
2,3-Diaminopyridine
-
4-Methoxyquinoline-2-carboxylic acid
-
Methanol
-
-
Procedure:
-
Equimolar amounts of 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid are dissolved in hot methanol.
-
The resulting solution is stirred for a brief period.
-
The solution is then allowed to stand at room temperature.
-
Slow evaporation of the solvent yields single crystals of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate suitable for X-ray diffraction.
-
General Synthesis of 2,3-Diaminopyridine Derivatives
2,3-Diaminopyridine and its derivatives are typically synthesized through the reduction of a corresponding nitro-substituted aminopyridine.[4][5] A common route involves the following steps:
-
Nitration: 2-Aminopyridine is nitrated to introduce a nitro group, typically at the 3-position.
-
Reduction: The nitro group of the 2-amino-3-nitropyridine intermediate is then reduced to an amino group to yield 2,3-diaminopyridine. This reduction can be achieved using various reagents, including iron in acidic ethanol or catalytic hydrogenation with a palladium catalyst.[4][6]
Visualizations
Experimental Workflow: Synthesis of 2,3-Diaminopyridinium Salts
Caption: General workflow for the synthesis of 2,3-diaminopyridinium salts.
Hydrogen Bonding Network in 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate
Caption: Key hydrogen bonding interactions in the crystal lattice.
Potential Biological Role of 2,3-Diaminopyridine Derivatives
Derivatives of 2,3-diaminopyridine have been investigated for their biological activity, particularly as antiparasitic agents.[7][8] They serve as precursors for the synthesis of 4-azabenzimidazoles, which have shown promising activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei (the parasite causing African trypanosomiasis).[7][8]
Caption: Synthetic pathway to potential antiparasitic agents.
References
- 1. 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diamino-pyridinium 4-meth-oxy-quinoline-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaminopyridinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Reactivity and stability of 2,3-Diamino-4-methoxypyridine
An In-depth Technical Guide on the Predicted Reactivity and Stability of 2,3-Diamino-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity and stability of the novel compound this compound. Due to the limited availability of direct experimental data on this specific molecule, this document leverages established principles of organic chemistry and data from analogous substituted pyridines to forecast its chemical behavior. The guide covers predicted reactivity towards electrophilic and nucleophilic agents, potential degradation pathways, and general protocols for experimental validation. The intended audience for this whitepaper includes professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences who may be considering this or structurally similar scaffolds for drug discovery and development programs.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The specific arrangement and nature of substituents on the pyridine ring can dramatically influence the molecule's physicochemical properties, metabolic stability, and biological activity. This compound is a unique scaffold featuring a combination of electron-donating groups (EDGs) at key positions. This guide aims to provide a predictive understanding of its chemical characteristics to aid in its synthesis, handling, and development.
Predicted Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents on the pyridine ring.
-
Amino Groups (at C2 and C3): As strong activating, ortho-, para-directing groups, the two amino substituents significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The amino group at the 2-position will strongly activate the 3- and 5-positions, while the amino group at the 3-position will activate the 2-, 4-, and 6-positions.
-
Methoxy Group (at C4): The methoxy group is also an activating, ortho-, para-directing group. It will further enhance the electron density of the ring, particularly at the 3- and 5-positions.
The combined effect of these three electron-donating groups is a highly activated pyridine ring, with the positions most susceptible to electrophilic aromatic substitution predicted to be C5 and C6. Conversely, the high electron density will make the ring less prone to nucleophilic aromatic substitution, unless a leaving group is present.
The basicity of the pyridine nitrogen is expected to be increased by the presence of the electron-donating groups, making it a stronger base compared to unsubstituted pyridine. The amino groups themselves are also basic and can be protonated, acylated, and alkylated.
Predicted Stability and Degradation Pathways
The stability of this compound is a critical parameter for its potential use in drug development. Several degradation pathways can be anticipated under various stress conditions.
-
Oxidative Degradation: The electron-rich nature of the molecule, particularly the presence of two amino groups, makes it susceptible to oxidation. This can lead to the formation of colored impurities and potential loss of biological activity. Common oxidants in a pharmaceutical context include atmospheric oxygen, peroxides, and metal ions.
-
Hydrolytic Degradation: The methoxy group could be susceptible to hydrolysis under strongly acidic conditions, leading to the formation of the corresponding 4-hydroxypyridine derivative. The amino groups are generally stable to hydrolysis.
-
Photodegradation: Many aromatic amines are known to be light-sensitive. Exposure to UV or visible light could initiate degradation pathways, leading to complex mixtures of byproducts.
A summary of predicted stability is presented in Table 1.
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | 2,3-Diamino-4-hydroxypyridine, other hydrolysis products |
| Basic (e.g., 0.1 M NaOH) | High | Minimal degradation expected |
| Oxidative (e.g., 3% H₂O₂) | Low | Oxidized dimers, ring-opened products |
| Thermal (e.g., 80°C) | Moderate | Depends on solid form and presence of impurities |
| Photolytic (e.g., ICH Q1B) | Low to Moderate | Complex mixture of colored degradants |
Experimental Protocols for Stability and Reactivity Assessment
To experimentally validate the predicted stability and reactivity, a series of standardized assays should be performed.
Forced Degradation Studies
Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid drug substance at 80°C for 48 hours.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
At appropriate time points, withdraw samples and quench the degradation process (e.g., by neutralization).
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.
-
Characterize the major degradation products using LC-MS/MS and NMR.
The workflow for this process is illustrated in the following diagram:
Caption: Workflow for Forced Degradation Studies.
Reactivity Screening
Objective: To assess the reactivity of this compound with common reagents used in drug development and formulation.
Protocol:
-
Dissolve this compound in a suitable solvent.
-
React the solution with a panel of common electrophiles (e.g., acyl chlorides, alkyl halides, aldehydes) and nucleophiles (if a suitable derivative with a leaving group is synthesized).
-
Monitor the reactions by an appropriate technique (e.g., TLC, LC-MS) to determine the extent of reaction and identify the products.
-
Pay close attention to reactions with common pharmaceutical excipients that may have reactive functional groups.
Potential Biological Activity and Signaling Pathways
Substituted pyridines are known to interact with a wide range of biological targets. Given the structural features of this compound, it could potentially be investigated for activity as:
-
Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors.
-
Ion Channel Modulators: Certain substituted pyridines are known to modulate the activity of ion channels.
-
GPCR Ligands: The basic nitrogen and hydrogen bond donors/acceptors could facilitate interactions with G-protein coupled receptors.
A hypothetical signaling pathway that could be targeted by a derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical Targeting of the PI3K/Akt/mTOR Pathway.
Conclusion
While direct experimental data on this compound is not yet publicly available, a comprehensive understanding of its likely chemical behavior can be derived from fundamental principles and data from related compounds. It is predicted to be an electron-rich, reactive molecule, particularly susceptible to electrophilic attack and oxidative degradation. The provided experimental protocols offer a roadmap for the systematic evaluation of its stability and reactivity. For drug development professionals, this molecule represents a novel scaffold with potential for derivatization to target a range of biological pathways. Further experimental work is essential to validate these predictions and fully characterize this promising new chemical entity.
Navigating the Scarcity of 2,3-Diamino-4-methoxypyridine: A Technical Summary for Researchers
For researchers, scientists, and drug development professionals, securing a reliable supply of niche chemical reagents is a critical starting point for novel investigations. This technical summary addresses the commercial availability of 2,3-Diamino-4-methoxypyridine (CAS No. 127356-16-5), a substituted pyridine with potential applications in medicinal chemistry and materials science. While an exhaustive in-depth guide is hampered by the limited publicly available data for this specific compound, this document compiles the known supplier information, chemical properties, and contextual insights from related molecules to aid in sourcing and research planning.
The investigation into commercially available this compound reveals a landscape of limited suppliers with sparse online documentation. While the compound is listed in the catalogs of several chemical providers, detailed technical data sheets including purity, available quantities, and pricing are not consistently accessible. This scarcity of information underscores the compound's status as a specialized, likely available on a make-to-order basis.
Supplier Landscape
A survey of online chemical directories and supplier websites has identified a handful of potential sources for this compound. Researchers are advised to contact these suppliers directly to inquire about availability, lead times, and to request certificates of analysis.
| Supplier | Product Name | CAS Number | Notes |
| GMR Pharma | This compound | 127356-16-5 | Listed in product catalog; inquiry required for details. |
| Orbit Chem Pharmaceuticals Pvt. Ltd. | This compound | Not explicitly listed, but they carry related compounds. | Listed as "MTO" (Make To Order) in some databases. |
| LabNovo | This compound | 127356-16-5 | Listed in product catalog. |
| Chemstep | 4-methoxypyridine-2,3-diamine | 127356-16-5 | Lists a purity of 95%. |
| BLD Pharm | 4-Methoxypyridine-2,3-diamine | 127356-16-5 | Listed in product catalog. |
It is important to note that the dihydrochloride salt of this compound has also been identified in searches, which may offer altered solubility and handling properties.
Chemical Properties
The available data on the physicochemical properties of this compound and its dihydrochloride salt is limited.
| Property | This compound | This compound Dihydrochloride Salt |
| Molecular Formula | C₆H₉N₃O | C₆H₁₁Cl₂N₃O |
| Molecular Weight | 139.16 g/mol | 212.08 g/mol |
| Appearance | Not specified | Light Brown Solid[1] |
| Purity | 95% (listed by one supplier)[2] | Not specified |
Synthesis and Methodologies
Common synthetic routes to functionalized pyridines often involve:
-
Nitration of a pyridine precursor: Introduction of a nitro group, which can subsequently be reduced to an amino group. For instance, the synthesis of 3,4-diaminopyridine can be achieved by nitrating 4-methoxypyridine, followed by amination and reduction.
-
Nucleophilic aromatic substitution: Displacement of a leaving group (e.g., a halogen) on the pyridine ring with an amino or methoxy group. The synthesis of 2-methoxypyridine-3,4-dicarbonitriles from 2-chloropyridine-3,4-dicarbonitriles via reaction with sodium methoxide is an example of this approach.[3]
-
Reduction of nitropyridines: The reduction of aminonitropyridines is a common final step to introduce a second amino group.
A potential synthetic workflow for a researcher to obtain the target compound, given the commercial scarcity, is outlined below.
Caption: Workflow for sourcing and evaluating a specialized chemical.
Potential Applications: Insights from Related Compounds
While no specific signaling pathways or experimental protocols involving this compound were found, the biological activities of structurally similar diaminopyridines and imidazopyridines (which can be synthesized from diaminopyridines) offer clues to its potential research applications.
-
Kinase Inhibition: Substituted diaminopyrimidines are known to be scaffolds for kinase inhibitors, which are crucial in cancer drug development. The diamino motif can form key hydrogen bond interactions within the ATP-binding pocket of kinases.
-
Antiproliferative and Antiviral Activity: Imidazo[4,5-b]pyridines, synthesized from 2,3-diaminopyridine derivatives, have shown antiproliferative effects on various cancer cell lines and activity against a range of DNA and RNA viruses.[4]
-
Central Nervous System (CNS) Activity: Certain diaminopyridine derivatives have been investigated for their potential in treating neurological disorders.
The logical relationship for exploring the potential of this compound based on the activities of related compounds is depicted below.
Caption: Exploring research avenues based on related compound activities.
References
Synthetic Pathways to 2,3-Diamino-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2,3-Diamino-4-methoxypyridine, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines two primary proposed pathways based on established chemical transformations of pyridine derivatives. The experimental protocols provided are derived from analogous reactions and may require optimization for the target molecule.
Route 1: Synthesis Starting from 2-Chloro-4-methoxypyridine
This approach utilizes the commercially available 2-Chloro-4-methoxypyridine as the starting material. The synthesis proceeds through a three-step sequence involving nitration, amination, and a final reduction.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Nitration of 2-Chloro-4-methoxypyridine
This step introduces a nitro group at the 3-position of the pyridine ring.
-
Reaction: 2-Chloro-4-methoxypyridine → 2-Chloro-4-methoxy-3-nitropyridine
-
Reagents and Conditions: A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent for pyridine rings. The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermicity and improve regioselectivity.
-
Proposed Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 2-Chloro-4-methoxypyridine while maintaining the temperature below 10 °C.
-
Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-Chloro-4-methoxy-3-nitropyridine.
-
Step 2: Amination of 2-Chloro-4-methoxy-3-nitropyridine
This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.
-
Reaction: 2-Chloro-4-methoxy-3-nitropyridine → 2-Amino-4-methoxy-3-nitropyridine
-
Reagents and Conditions: Aqueous or alcoholic ammonia is used as the aminating agent. The reaction is typically carried out under pressure in a sealed vessel at elevated temperatures.
-
Proposed Protocol:
-
Place 2-Chloro-4-methoxy-3-nitropyridine and a concentrated solution of ammonia in ethanol in a high-pressure autoclave.
-
Heat the mixture to 120-150 °C for several hours.
-
After cooling, vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
-
Step 3: Reduction of 2-Amino-4-methoxy-3-nitropyridine
The final step is the reduction of the nitro group to an amino group to yield the target compound.
-
Reaction: 2-Amino-4-methoxy-3-nitropyridine → this compound
-
Reagents and Conditions: Various reducing agents can be employed for the reduction of aromatic nitro groups, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl).
-
Proposed Protocol (using SnCl₂/HCl):
-
Suspend 2-Amino-4-methoxy-3-nitropyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.
-
After the addition, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Make the reaction mixture basic with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Quantitative Data for Route 1 (Based on Analogous Reactions)
| Step | Starting Material | Product | Reagents | Typical Yield | Reference (Analogous Reaction) |
| 1 | 2-Chloro-4-aminopyridine | 2-Chloro-4-amino-3-nitropyridine | HNO₃, H₂SO₄ | 70-85% | [1] |
| 2 | 2-Chloro-3-aminopyridine | 2,3-Diaminopyridine | aq. NH₃, catalyst | 60% | [2] |
| 3 | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | SnCl₂·2H₂O, HCl | 86.4% |
Route 2: Synthesis Starting from 4-Aminopyridine
This alternative pathway begins with the more readily available 4-Aminopyridine and involves a sequence of nitration, chlorination, methoxylation, and reduction.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Step 1: Nitration of 4-Aminopyridine
-
Reaction: 4-Aminopyridine → 4-Amino-3-nitropyridine
-
Reagents and Conditions: Similar to the nitration in Route 1, a mixture of nitric acid and sulfuric acid is used.
-
Proposed Protocol:
-
Dissolve 4-Aminopyridine in concentrated sulfuric acid at a low temperature.
-
Slowly add a mixture of nitric acid and sulfuric acid, maintaining the low temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
Pour the mixture onto ice and neutralize to precipitate the product.
-
Filter, wash with water, and dry the resulting 4-Amino-3-nitropyridine.
-
Step 2: Chlorination of 4-Amino-3-nitropyridine
-
Reaction: 4-Amino-3-nitropyridine → 2-Chloro-4-amino-3-nitropyridine
-
Reagents and Conditions: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
-
Proposed Protocol:
-
Heat a mixture of 4-Amino-3-nitropyridine and phosphorus oxychloride under reflux for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-Chloro-4-amino-3-nitropyridine.
-
Step 3: Methoxylation of 2-Chloro-4-amino-3-nitropyridine
-
Reaction: 2-Chloro-4-amino-3-nitropyridine → 2-Amino-4-methoxy-3-nitropyridine
-
Reagents and Conditions: Sodium methoxide in methanol is a standard reagent for this type of nucleophilic aromatic substitution.
-
Proposed Protocol:
-
Dissolve 2-Chloro-4-amino-3-nitropyridine in methanol.
-
Add a solution of sodium methoxide in methanol and heat the mixture under reflux for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield 2-Amino-4-methoxy-3-nitropyridine.
-
Step 4: Reduction of 2-Amino-4-methoxy-3-nitropyridine
This step is identical to the final step in Route 1.
Quantitative Data for Route 2 (Based on Analogous Reactions)
| Step | Starting Material | Product | Reagents | Typical Yield | Reference (Analogous Reaction) |
| 1 | 4-Methoxypyridine | 4-Methoxy-3-nitropyridine | HNO₃, H₂SO₄ | Not specified | [3] |
| 2 | 2-Hydroxy-4-methyl-3-cyanopyridine | 2-Chloro-4-methyl-3-pyridinecarbonitrile | POCl₃ | Not specified | [4] |
| 3 | 2-Amino-6-chloro-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine | NaOMe, MeOH | 86.5% | |
| 4 | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | SnCl₂·2H₂O, HCl | 86.4% |
Conclusion
The synthesis of this compound can be approached through at least two viable synthetic pathways. Route 1, starting from 2-Chloro-4-methoxypyridine, offers a more direct approach, while Route 2, commencing with 4-Aminopyridine, provides an alternative from a different commercially available starting material. Both routes rely on well-established transformations in pyridine chemistry. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The experimental protocols and quantitative data provided herein, based on analogous transformations, serve as a solid foundation for the development of a robust and efficient synthesis of this compound for research and development purposes. It is recommended that each step be carefully optimized and characterized to ensure the desired purity and yield of the final product.
References
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Theoretical Framework for the Analysis of 2,3-Diamino-4-methoxypyridine: A Methodological Whitepaper
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diamino-4-methoxypyridine belongs to the class of substituted pyridines, a scaffold of significant interest in medicinal chemistry and materials science. Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds. This guide provides a roadmap for conducting a thorough theoretical investigation of this compound, which can inform and accelerate experimental research and drug development efforts.
Computational Methodology: A Detailed Protocol
The primary theoretical approach for studying molecules like this compound is Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1] The following protocol outlines a standard computational workflow.
Software and Basis Sets
Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. The choice of basis set is crucial for the accuracy of the calculations. A common and effective choice for molecules of this type is the Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for describing molecular geometries and electronic properties. For more precise energy calculations, correlation-consistent basis sets like cc-pVTZ may be employed.
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which key structural parameters can be extracted.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to simulate the IR and Raman spectra of the molecule, which can then be compared with experimental data for validation of the theoretical model.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.
-
Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its electronic distribution and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including hybridization, lone pairs, and delocalization of electron density.
Expected Quantitative Data
A theoretical study of this compound would generate a wealth of quantitative data. For clarity and comparative analysis, this data should be presented in a structured tabular format.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2-N(amino) | Hypothetical Value |
| Bond Length | C3-N(amino) | Hypothetical Value |
| Bond Length | C4-O(methoxy) | Hypothetical Value |
| Bond Angle | N1-C2-C3 | Hypothetical Value |
| Dihedral Angle | C2-C3-C4-O | Hypothetical Value |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(N-H) stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Amino group N-H stretching |
| ν(C-O) stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Methoxy group C-O stretching |
| Ring breathing | Hypothetical Value | Hypothetical Value | Hypothetical Value | Pyridine ring vibration |
Table 3: Key Electronic Properties
| Property | Value (eV or Debye) |
| HOMO Energy | Hypothetical Value |
| LUMO Energy | Hypothetical Value |
| HOMO-LUMO Gap | Hypothetical Value |
| Dipole Moment | Hypothetical Value |
Visualizing Theoretical Workflows and Relationships
Diagrams are essential for representing the logical flow of a computational study and the relationships between different calculated properties.
Caption: Workflow for the theoretical study of this compound.
Caption: Interrelationship of calculated properties and chemical reactivity.
Conclusion
While direct theoretical studies on this compound are yet to be published, the computational methodologies outlined in this guide provide a clear and robust framework for its investigation. By employing Density Functional Theory, researchers can gain significant insights into the structural, vibrational, and electronic properties of this molecule. The resulting data, when presented in a structured and clear manner, will be invaluable for guiding synthetic efforts, understanding reaction mechanisms, and predicting the potential biological activity of this compound and its derivatives. This theoretical approach serves as a powerful and cost-effective tool in the modern drug discovery and materials science landscape.
References
Potential Biological Activities of 2,3-Diamino-4-methoxypyridine: A Technical Guide
Introduction
2,3-Diamino-4-methoxypyridine is a substituted diaminopyridine. The diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a methoxy group at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and metabolic stability. This technical guide summarizes the potential biological activities of this compound by examining the known activities of its structural analogs.
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be investigated for a range of therapeutic applications including:
-
Neurodegenerative Diseases: As an analog of 3,4-diaminopyridine, it may possess potassium channel blocking activity.
-
Oncology: Derivatives of diaminopyridines are precursors to potent inhibitors of dihydrofolate reductase (DHFR) and PI3K/mTOR signaling pathways.
-
Infectious Diseases: The 2,3-diaminopyridine core is found in compounds with anti-malarial and anti-trypanosomal activities.
-
Inflammatory Diseases: The related 3-amino-4-methoxypyridine has been used in the development of anti-inflammatory agents.
Potential Mechanisms of Action
Potassium Channel Blockade
The most well-characterized biological activity of a diaminopyridine is the potassium channel blockade exhibited by 3,4-diaminopyridine (Amifampridine). This compound is used to treat Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder that disrupts the communication between nerves and muscles.
Signaling Pathway:
By blocking voltage-gated potassium channels on presynaptic nerve terminals, 3,4-diaminopyridine prolongs the duration of the action potential. This leads to an increased influx of calcium ions, which in turn enhances the release of the neurotransmitter acetylcholine into the neuromuscular junction, thereby improving muscle contraction.
Methodological & Application
Application Notes and Protocols: Condensation Reactions of 2,3-Diamino-4-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Diamino-4-methoxypyridine is a crucial building block in synthetic organic and medicinal chemistry. Its vicinal diamino groups provide a reactive site for condensation reactions with a variety of electrophilic partners, leading to the formation of fused heterocyclic systems. These resulting scaffolds, such as imidazo[4,5-b]pyridines and pteridines, are of significant interest due to their diverse biological activities, which include potential as antimicrobial, antiviral, and anticancer agents.[1][2][3] This document provides a detailed experimental protocol for a representative condensation reaction and summarizes key data for related transformations.
Experimental Data Summary
The following table summarizes typical quantitative data for condensation reactions involving 2,3-diaminopyridines with various carbonyl-containing compounds to form imidazo[4,5-b]pyridine derivatives. The data is compiled from analogous reactions reported in the literature.
| Condensation Partner | Reagent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Substituted Aryl Aldehyde | Air (Oxidative Cyclocondensation) | Water | 10-12 | 100 | 83-87 |
| Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH) | Ethanol | Not Specified | Reflux | 63 |
| 1,1'-Carbonyldiimidazole (CDI) | None | Not Specified | Not Specified | Not Specified | Not Specified |
| Formic Acid | None | Not Specified | Not Specified | Not Specified | Not Specified |
| Glyoxal | Acetic Acid | Acetic Acid | Not Specified | Reflux | Good |
Detailed Experimental Protocol: Synthesis of 2-Aryl-7-methoxy-3H-imidazo[4,5-b]pyridines
This protocol describes the one-step synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives via an air-oxidative cyclocondensation reaction.[4]
Materials:
-
This compound
-
Substituted aryl aldehyde (e.g., 4-nitrobenzaldehyde)
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 139 mg).
-
Addition of Reactants: To the flask, add the substituted aryl aldehyde (1.1 mmol) and deionized water (20 mL).
-
Reaction Conditions: The reaction mixture is then heated to reflux (100 °C) with vigorous stirring. The reaction is open to the atmosphere to allow for air oxidation.
-
Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 10-12 hours.
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude product is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Drying and Characterization: The purified product is dried under vacuum to a constant weight. The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Below are diagrams illustrating the key reaction pathway and the experimental workflow.
Caption: Condensation of this compound.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2,3-Diamino-4-methoxypyridine in Medicinal Chemistry
Application Note: While specific medicinal chemistry applications and detailed biological data for 2,3-Diamino-4-methoxypyridine are not extensively documented in publicly available literature, the closely related 2,3-diaminopyridine scaffold serves as a crucial building block in the synthesis of a wide array of biologically active compounds. This structural motif is particularly valuable for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are recognized as "privileged structures" in drug discovery. These resulting compounds have shown significant potential in targeting various signaling pathways implicated in cancer and inflammatory diseases.
The primary utility of the 2,3-diaminopyridine core lies in its ability to undergo cyclization reactions with various electrophiles to form the rigid, bicyclic imidazo[4,5-b]pyridine system. This scaffold is isosteric to purines, allowing its derivatives to interact with a range of biological targets, including protein kinases.
Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives
Derivatives of the imidazo[4,5-b]pyridine scaffold, which can be synthesized from 2,3-diaminopyridine precursors, have demonstrated a broad spectrum of pharmacological activities.[1] They have been investigated as:
-
Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.[2] Dysregulation of kinase activity is a hallmark of cancer, making these compounds promising candidates for anticancer drug development.[3]
-
Anticancer Agents: The antiproliferative activity of these compounds has been demonstrated against a variety of cancer cell lines.[4][5]
-
Anti-inflammatory Agents: Certain derivatives have shown potential as anti-inflammatory agents, for example, through the inhibition of cyclooxygenase (COX) enzymes.[5]
-
Antiviral and Antibacterial Agents: Some compounds within this class have exhibited antiviral and antibacterial properties.[4]
Quantitative Biological Data
The following table summarizes the in vitro biological activity of representative imidazo[4,5-b]pyridine derivatives, showcasing the potential of the 2,3-diaminopyridine scaffold in generating potent bioactive molecules.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3f | COX-1 | Enzyme Inhibition | 21.8 | [5] |
| COX-2 | Enzyme Inhibition | 9.2 | [5] | |
| Imidazo[4,5-b]pyridine Derivative | K562 (Leukemia) | Cytotoxicity | ~42-57 | [5] |
| MCF-7 (Breast Cancer) | Cytotoxicity | ~44-72 | [5] | |
| SaOS2 (Osteosarcoma) | Cytotoxicity | ~52.5-71.5 | [5] | |
| Amidino-substituted Derivative 10 | Colon Carcinoma | Antiproliferative | 0.4 | [6] |
| Amidino-substituted Derivative 14 | Colon Carcinoma | Antiproliferative | 0.7 | [6] |
| E. coli | Antibacterial (MIC) | 32 | [4] |
Experimental Protocols
General Protocol for the Synthesis of Imidazo[4,5-b]pyridines
This protocol describes a general method for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine precursors via condensation with aldehydes.
Materials:
-
2,3-Diaminopyridine derivative (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Ethanol
-
Diiodine (catalyst, 0.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2,3-diaminopyridine derivative (1.0 eq) in ethanol in a round-bottom flask, add the substituted aldehyde (1.1 eq).[7]
-
Add a catalytic amount of diiodine (0.1 eq) to the reaction mixture.[7]
-
Heat the mixture to reflux with constant stirring.[7]
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-3H-imidazo[4,5-b]pyridine.
-
Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Visualizations
Caption: General workflow for the synthesis of Imidazo[4,5-b]pyridines.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Diamino-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,3-diamino-4-methoxypyridine and its derivatives. While direct palladium-catalyzed cross-coupling on this compound is not extensively documented in the reviewed literature, this document presents protocols for analogous and structurally related compounds. These methodologies serve as a foundational guide for developing specific applications for the target molecule in pharmaceutical and materials science research. The protocols detailed below are based on established palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which are pivotal for the synthesis of complex organic molecules.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3][4] These reactions are integral to the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. The versatility of these methods allows for the coupling of a wide range of substrates, including aryl, vinyl, and alkyl halides or triflates with various organometallic reagents or nucleophiles.[3][5]
For a substrate such as this compound, these reactions would typically involve a halogenated precursor (e.g., 2,3-diamino-4-methoxy-5-bromopyridine) or a derivative where one of the amino groups is replaced by a leaving group. The electronic nature of the pyridine ring, influenced by the two amino groups and the methoxy group, will play a crucial role in the reactivity and outcome of these coupling reactions.
General Mechanistic Pathway
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination and deprotonation (for C-N/C-C couplings), and reductive elimination.[6][7] The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and needs to be optimized for each specific substrate combination.[1]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Representative Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of pyridine and pyrimidine derivatives that are structurally related to this compound. These data provide a starting point for the development of protocols for the target molecule.
Table 1: Suzuki-Miyaura Coupling of Halopyridines and Halopyrimidines
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 (C4-arylation) | [8] |
| 2 | Resin-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | KF | THF | 50 | Moderate | [9] |
| 3 | 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 78 | Inferred from[10] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOt-Bu | Toluene | 80 | 60 | [11] |
| 2 | 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOt-Bu | Toluene | Reflux | 27-82 | [12] |
Table 3: Sonogashira Coupling of Halopyridines
| Entry | Halide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 85 | Inferred from[10] |
| 2 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (5) | CuI (5) | DIPA | Toluene | 70 | - | [13] |
Table 4: Heck Reaction of Halopyridines
| Entry | Halide Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ | DMF/H₂O | 80 | High | [14] |
| 2 | Deactivated Aryl Chlorides | Styrene | Pd(dba)₂ (1) | P(t-Bu)₃ (1) | K₃PO₄ | Dioxane | 120 | 98 | [15] |
Experimental Protocols
The following are detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, adapted for a generic halo-substituted this compound. Note: These are generalized procedures and will require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes the C-C bond formation between a halo-substituted this compound and a boronic acid or ester.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halo-substituted this compound (1.0 eq)
-
Aryl or vinyl boronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DME/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-substituted this compound, boronic acid/ester, palladium catalyst, ligand (if necessary), and base.
-
Evacuate the flask and backfill with inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol details the formation of a C-N bond between a halo-substituted this compound and a primary or secondary amine.[1][16]
Materials:
-
Halo-substituted this compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.2-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the halo-substituted this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling Protocol
This protocol is for the formation of a C-C bond between a halo-substituted this compound and a terminal alkyne.[4][17][18]
Materials:
-
Halo-substituted this compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add the halo-substituted this compound, palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the desired 2,3-diamino-4-methoxy-alkynylpyridine.
Heck Reaction Protocol
This protocol describes the coupling of a halo-substituted this compound with an alkene.[2][19][20]
Caption: General experimental workflow for a Heck coupling reaction.
Materials:
-
Halo-substituted this compound (1.0 eq)
-
Alkene (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Pressure tube or sealed vial
Procedure:
-
In a pressure tube, combine the halo-substituted this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C) with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Development
The functionalization of the this compound scaffold via these cross-coupling reactions opens avenues for the synthesis of novel compounds with potential biological activity. The introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties can significantly impact the pharmacological properties of the parent molecule. These derivatives can be screened for a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in various diseases. The ability to rapidly generate a library of analogs is a key advantage in the lead optimization phase of drug discovery.
Conclusion
The palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the chemical modification of this compound and its derivatives. While direct experimental data for this specific substrate is limited, the protocols and data presented for analogous compounds offer a solid foundation for researchers to develop and optimize these transformations. Careful selection of the catalyst system and reaction conditions will be paramount to achieving high yields and selectivity in the synthesis of novel functionalized pyridines for applications in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 2,3-Diamino-4-methoxypyridine in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,3-Diamino-4-methoxypyridine, a versatile scaffold for the synthesis of novel compounds for biological screening. This document outlines detailed protocols for chemical modifications and subsequent biological evaluation, including kinase inhibition, antimicrobial, and cytotoxicity assays.
Introduction
This compound is a valuable starting material in medicinal chemistry. Its vicinal diamino groups offer a reactive handle for the construction of a variety of heterocyclic systems, while the pyridine core is a common feature in many biologically active molecules. Derivatization of this scaffold can lead to the discovery of novel kinase inhibitors, antimicrobial agents, and other potential therapeutic compounds. The methoxy group at the 4-position can also be a site for further modification or can influence the electronic properties and metabolic stability of the final compounds.
Derivatization Strategies and Protocols
The primary amino groups at the C2 and C3 positions of the pyridine ring are the main sites for derivatization. Common strategies include the formation of fused heterocyclic rings and substitution at the amino groups.
Protocol 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives
The condensation of 2,3-diaminopyridine with aldehydes is a widely used method to construct the imidazo[4,5-b]pyridine ring system, a scaffold known for its diverse biological activities.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the substituted benzaldehyde (1 mmol) in DMSO (5 mL).
-
Add sodium metabisulfite (1.1 mmol) to the solution.
-
Heat the reaction mixture at 120°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-methoxy-1H-imidazo[4,5-b]pyridine derivative.
Protocol 2: N-Acylation of this compound
Acylation of the amino groups can be achieved using acid chlorides or anhydrides to introduce a variety of functional groups.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1 mmol) in pyridine (10 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add the acid chloride (2.2 mmol for di-acylation) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Screening Protocols
Protocol 3: In Vitro mTOR Kinase Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of the synthesized derivatives against the mTOR kinase.
Materials:
-
Active mTOR enzyme
-
Inactive S6K protein (substrate)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)
-
ATP solution (100 µM in kinase buffer)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known mTOR inhibitor)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against phosphorylated S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing active mTOR (250 ng) and inactive S6K protein (1 µg) in kinase buffer.
-
Add the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated S6K, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, perform a serial two-fold dilution of the test compounds in MHB. The concentration range can be from 256 µg/mL to 0.5 µg/mL.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Protocol 5: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., doxorubicin)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Data Presentation
The biological activity data for representative derivatives of related heterocyclic systems are summarized in the tables below. These tables serve as a reference for the expected range of activity for novel derivatives of this compound.
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| A | PI3Kα | 15 | [3] |
| B | mTOR | 10.2 | [3] |
| C | PI3Kδ | 28 | [3] |
| D | DNA-PK | 5.4 | [3] |
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine and Related Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| E | 3.12 | >64 | [4] |
| F | 0.08 | >64 | [2] |
| G | >64 | 32 | [5] |
| H | 16 | 32 | [6] |
Table 3: Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| I | SW620 (Colon) | 0.4 | [5] |
| J | HeLa (Cervical) | 1.2 | [5] |
| K | A549 (Lung) | 2.5 | [5] |
| L | MCF-7 (Breast) | 0.9 | [5] |
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The overall workflow from the synthesis of derivatives to their biological evaluation is depicted below.
Caption: Experimental workflow for derivatization and biological screening.
PI3K/Akt/mTOR Signaling Pathway
Many diaminopyridine and imidazopyridine derivatives have been identified as inhibitors of kinases within the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Diamino-4-methoxypyridine in Materials Science
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Review of the Potential Applications of 2,3-Diamino-4-methoxypyridine in Materials Science
Introduction
This document provides an overview of the potential applications of this compound in the field of materials science. It is important to note that, at present, there is a significant lack of published literature specifically detailing the use of this compound in materials science. The information presented herein is therefore based on the known applications of structurally similar diaminopyridine and methoxypyridine derivatives. The potential applications are hypothesized based on the inherent chemical functionalities of the target molecule: two adjacent amino groups suitable for polymerization and chelation, a pyridine ring which can be a part of conjugated systems, and a methoxy group that can influence solubility and electronic properties.
Hypothesized Applications in Materials Science
Based on the functionalities of this compound and the documented uses of its isomers and related compounds, several potential applications in materials science can be postulated.
Polymer Synthesis
The vicinal diamino groups on the pyridine ring make this compound a promising monomer for the synthesis of high-performance polymers such as polyimides, polyamides, and polybenzimidazoles. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the methoxy-substituted pyridine unit into the polymer backbone could impart desirable properties such as improved solubility, modified electronic characteristics, and the ability to coordinate with metal ions.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The two adjacent amino groups and the pyridine nitrogen atom provide multiple coordination sites, making this compound an excellent candidate as a ligand for the construction of coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing. The specific arrangement of donor atoms could lead to the formation of unique network topologies and pore environments.
Organic Electronics
Derivatives of diaminopyridine are being explored for their use in organic light-emitting diodes (OLEDs)[1]. The pyridine ring is an electron-deficient system, and the amino and methoxy groups are electron-donating. This push-pull electronic structure can be beneficial for charge transport and luminescent properties. This compound could potentially serve as a building block for hole-transporting materials, host materials, or emissive dopants in OLED devices.
Experimental Protocols for Related Compounds
Given the absence of specific protocols for this compound in materials synthesis, this section provides detailed methodologies for the synthesis of closely related and well-documented diaminopyridine derivatives. These protocols can serve as a starting point for the synthesis and utilization of the title compound.
Synthesis of 2,3-Diaminopyridine
2,3-Diaminopyridine can be synthesized via the reduction of 2-amino-3-nitropyridine.
Protocol:
-
In a reaction vessel, suspend 2-amino-3-nitropyridine in ethanol and water.
-
Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux for several hours while monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, filter the hot reaction mixture to remove the iron sludge.
-
Wash the iron residue with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from water to obtain pure 2,3-diaminopyridine[2].
Synthesis of 2,3-Diamino-6-methoxypyridine Dihydrochloride
This protocol describes the synthesis starting from 2-amino-3-nitro-6-methoxypyridine.
Protocol:
-
Dissolve 2-amino-3-nitro-6-methoxypyridine in concentrated hydrochloric acid.
-
Cool the solution to 15°C.
-
Slowly add stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Filter the resulting precipitate and dry to yield 2,3-diamino-6-methoxypyridine dihydrochloride[3].
Data Presentation
Due to the lack of experimental data for this compound in materials science, this section presents a summary of the physical and chemical properties of related, commercially available diaminopyridine derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Diaminopyridine | 452-58-4 | C₅H₇N₃ | 109.13 | 110-115 |
| 2,6-Diaminopyridine | 141-86-6 | C₅H₇N₃ | 109.13 | 117-122 |
| 3,4-Diaminopyridine | 54-96-6 | C₅H₇N₃ | 109.13 | 218-220 |
| 2-Amino-4-methoxypyridine | 10201-73-7 | C₆H₈N₂O | 124.14 | 115-118 |
| 2,3-Diamino-6-methoxypyridine | 28020-38-4 | C₆H₉N₃O | 139.16 | Not available |
Visualizations
The following diagrams illustrate the hypothesized applications and logical workflows based on the chemistry of diaminopyridine derivatives.
Caption: Hypothesized two-step synthesis of a polyimide from this compound.
Caption: Potential coordination sites of this compound with a metal ion.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Diamino-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing 2,3-diamino-4-methoxypyridine as a key starting material. The protocols are intended for use by qualified researchers and scientists in the field of medicinal chemistry and drug development.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1] Pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, in particular, are classes of fused heterocyclic systems that have garnered significant attention due to their diverse biological activities, including their roles as kinase inhibitors and antimicrobial agents.[2][3] The starting material, this compound, is a valuable building block for accessing these scaffolds, allowing for the introduction of a methoxy group at a key position, which can significantly influence the pharmacological properties of the final compounds.
This document outlines the synthetic pathways for preparing this compound and its subsequent use in the synthesis of 7-methoxypyrido[2,3-b]pyrazines and 7-methoxyimidazo[4,5-b]pyridines.
Synthesis of Starting Material: this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxypyridine. The general strategy involves nitration, amination, and subsequent reduction of the nitro group.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-nitropyridine
-
Reaction Scheme:
Caption: Nitration of 4-methoxypyridine.
-
Protocol: (Adapted from a similar procedure for 3,4-diaminopyridine synthesis[4])
-
In a round-bottom flask, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10.9 g (0.1 mol) of 4-methoxypyridine to the sulfuric acid with stirring.
-
To this mixture, add 50 mL of fuming nitric acid dropwise, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 12-18 hours.
-
Cool the reaction to room temperature and pour it onto 500 g of crushed ice with stirring.
-
Neutralize the solution to pH 10-11 with potassium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine.
-
Step 2: Synthesis of 2-Amino-4-methoxy-3-nitropyridine
-
Reaction Scheme:
Caption: Amination of 4-methoxy-3-nitropyridine.
-
Protocol: (Conceptual, requires optimization) This step, known as the Chichibabin amination, can be challenging and may require specialized conditions. A potential approach involves reacting 4-methoxy-3-nitropyridine with sodium amide in an inert solvent like liquid ammonia or toluene. The reaction conditions, including temperature and reaction time, would need careful optimization.
Step 3: Synthesis of this compound
-
Reaction Scheme:
Caption: Reduction of 2-amino-4-methoxy-3-nitropyridine.
-
Protocol: (Adapted from a procedure for a positional isomer[5])
-
To a solution of 16.9 g (0.1 mol) of 2-amino-4-methoxy-3-nitropyridine in 200 mL of concentrated hydrochloric acid, add 67.7 g (0.3 mol) of stannous chloride dihydrate in portions at room temperature.
-
Heat the reaction mixture to 35-40 °C and stir for 5-6 hours.
-
Cool the mixture to 15 °C and collect the precipitated dihydrochloride salt by filtration.
-
To obtain the free base, suspend the dihydrochloride salt in water and adjust the pH to 7.5-8.0 with aqueous ammonia.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Synthesis of 7-Methoxypyrido[2,3-b]pyrazines
The condensation of this compound with α-dicarbonyl compounds is a common method for the synthesis of pyrido[2,3-b]pyrazines.
General Reaction Scheme
Caption: Synthesis of 7-methoxypyrido[2,3-b]pyrazines.
Experimental Protocol: Synthesis of 2,3-Disubstituted-7-methoxypyrido[2,3-b]pyrazines
-
Protocol: (Adapted from a general procedure for pyrido[2,3-b]pyrazine synthesis[6])
-
In a round-bottom flask, dissolve 1.39 g (10 mmol) of this compound in 50 mL of ethanol.
-
Add an equimolar amount (10 mmol) of the desired α-dicarbonyl compound (e.g., benzil for 2,3-diphenyl derivative).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~20 mol%).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes representative data for pyrido[2,3-b]pyrazine derivatives. Note that these are for related structures, and yields for 7-methoxy derivatives may vary.
| R1 | R2 | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| Phenyl | Phenyl | 70 | 220 | 1H NMR, 13C NMR, IR, Anal. | [7] |
| H | H | - | - | - | - |
| Methyl | Methyl | - | - | - | - |
| 4-Methoxyphenyl | H | 89 | - | 1H NMR, 13C NMR, FT-IR | [6] |
Synthesis of 7-Methoxyimidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines can be synthesized from this compound through condensation with various reagents such as carboxylic acids, aldehydes, or carbon disulfide.
Synthesis with Carboxylic Acids (Phillips-Ladenburg Reaction)
-
Reaction Scheme:
Caption: Synthesis of 2-substituted-7-methoxyimidazo[4,5-b]pyridines.
-
Protocol: (Adapted from a general procedure[8])
-
A mixture of 1.39 g (10 mmol) of this compound and 12 mmol of the desired carboxylic acid in 20 mL of 4 M hydrochloric acid is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured onto ice.
-
The solution is neutralized with concentrated ammonium hydroxide.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Synthesis with Aldehydes
-
Reaction Scheme:
Caption: Synthesis of 2-aryl-7-methoxyimidazo[4,5-b]pyridines.
-
Protocol: (Adapted from a general procedure[8])
-
A mixture of 1.39 g (10 mmol) of this compound, 11 mmol of the aromatic aldehyde, and 1.14 g (6 mmol) of sodium metabisulfite in 20 mL of dimethyl sulfoxide (DMSO) is heated at 120 °C for 2-4 hours.
-
The reaction mixture is cooled and poured into ice water.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization.
-
Synthesis of 7-Methoxyimidazo[4,5-b]pyridine-2-thiol
-
Reaction Scheme:
Caption: Synthesis of 7-methoxyimidazo[4,5-b]pyridine-2-thiol.
-
Protocol: (Adapted from a procedure for a similar compound[9])
-
To a solution of 1.39 g (10 mmol) of this compound in 50 mL of ethanol, add a solution of 0.67 g (12 mmol) of potassium hydroxide in 10 mL of water.
-
Add 0.91 g (12 mmol) of carbon disulfide dropwise to the stirred solution.
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction mixture and acidify with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure thiol derivative.
-
Quantitative Data
The following table presents representative data for imidazo[4,5-b]pyridine derivatives. Yields and specific data for the 7-methoxy analogs will depend on the specific reaction conditions and substrates used.
| R-group at C2 | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| H | 83 | - | - | [8] |
| Methyl | 78 | - | - | [8] |
| Phenyl | - | - | 1H NMR, 13C NMR | [1] |
| -SH | - | - | - | - |
Potential Applications and Signaling Pathways
Derivatives of pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines are known to interact with a variety of biological targets. For instance, certain pyrido[2,3-b]pyrazines have been investigated as inhibitors of various kinases, playing a role in cancer cell signaling pathways.[2] Similarly, imidazo[4,5-b]pyridine derivatives have shown potential as anticancer agents by targeting cyclin-dependent kinases (CDKs).[7]
A simplified representation of a potential kinase inhibition pathway is shown below.
Caption: Simplified diagram of kinase inhibition by a heterocyclic compound.
Further research is required to elucidate the specific signaling pathways and molecular targets of the novel 7-methoxy substituted compounds synthesized from this compound.
Disclaimer: The provided protocols are adapted from existing literature and may require optimization for specific substrates and laboratory conditions. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: N-Alkylation of 2,3-Diamino-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the N-alkylation of 2,3-diamino-4-methoxypyridine, a crucial transformation for the synthesis of novel compounds in medicinal chemistry and drug discovery. The introduction of alkyl groups onto the amino functionalities of this pyridine scaffold can significantly alter its physicochemical properties, including lipophilicity, solubility, and target engagement. Two primary protocols are presented: a classical N-alkylation using alkyl halides and a reductive amination approach. These methods offer routes to selectively introduce a variety of alkyl substituents. This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visual diagrams of the reaction pathways and experimental workflow.
Introduction
This compound is a valuable building block in the development of pharmacologically active molecules. The presence of two amino groups at the 2- and 3-positions, along with an electron-donating methoxy group at the 4-position, provides multiple sites for functionalization. N-alkylation of the amino groups is a key strategy to modulate the biological activity of the resulting derivatives. Regioselectivity is a critical consideration in the N-alkylation of 2,3-diaminopyridines, as alkylation can potentially occur at the N2-amino, N3-amino, or the pyridine ring nitrogen (N1). The protocols outlined herein are based on established methodologies for the N-alkylation of related diaminopyridine systems and provide a robust starting point for the synthesis of a diverse library of N-alkylated this compound derivatives.
Chemical Structures and Reaction Schemes
Caption: General reaction schemes for the N-alkylation of this compound.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the N-alkylation of this compound. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: N-Alkylation with Alkyl Halides (Protocol A)
| Entry | Alkylating Agent (R-X) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Representative Yield (%) |
| 1 | Methyl Iodide | Cs₂CO₃ (1.5) | DMF | 25 | 12 | N-methylated derivative | 75-85 |
| 2 | Ethyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 60 | 18 | N-ethylated derivative | 70-80 |
| 3 | Benzyl Bromide | NaH (1.2) | THF | 0 to 25 | 8 | N-benzylated derivative | 80-90 |
| 4 | Isopropyl Iodide | Cs₂CO₃ (1.5) | DMF | 80 | 24 | N-isopropylated derivative | 50-60 |
Table 2: Reductive Amination (Protocol B)
| Entry | Carbonyl Compound | Reducing Agent (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| 1 | Formaldehyde (37% aq.) | NaBH(OAc)₃ (1.5) | DCE | 25 | 12 | N-methylated derivative | 80-90 |
| 2 | Acetaldehyde | NaBH₃CN (1.5) | Methanol | 25 | 16 | N-ethylated derivative | 75-85 |
| 3 | Acetone | NaBH(OAc)₃ (2.0) | DCE | 25 | 24 | N-isopropylated derivative | 60-70 |
| 4 | Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | 25 | 12 | N-benzylated derivative | 85-95 |
Experimental Protocols
Protocol A: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (1.2-2.0 equivalents). For NaH, add portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at the appropriate temperature (for NaH, allow to warm to room temperature).
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If using NaH, carefully quench the reaction with water or methanol at 0 °C. For other bases, add water to the reaction mixture.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol B: Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloroethane (DCE), Methanol)
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent (e.g., DCE, 5-10 mL per mmol of substrate).
-
Add the aldehyde or ketone (1.0-1.2 equivalents).
-
If desired, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Experimental Workflow and Logic
Caption: General experimental workflow for the N-alkylation of this compound.
Conclusion
The protocols provided in this application note offer versatile and adaptable methods for the N-alkylation of this compound. The choice between direct alkylation with alkyl halides and reductive amination will depend on the desired alkyl substituent and the required level of regioselectivity. Researchers, scientists, and drug development professionals can utilize these procedures as a foundation for the synthesis of novel and diverse libraries of N-substituted this compound derivatives for further biological evaluation. Optimization of the reaction conditions for specific substrates is recommended to achieve the highest possible yields and purity.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Diamino-4-methoxypyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3-Diamino-4-methoxypyridine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen solvent, even after heating. What should I do?
A1: This issue suggests an inappropriate solvent or insufficient solvent volume.
-
Increase Solvent Volume: You may have a supersaturated solution. Cautiously add small, incremental amounts of the hot solvent until the solid dissolves completely.[1]
-
Select a Different Solvent: The polarity of your current solvent may be unsuitable. For aromatic amines like this, consider polar solvents. For instance, the related compound 2-Amino-4-methoxypyridine is soluble in Dimethyl sulfoxide (DMSO) and methanol.[2][3] Another related compound, 2,3-Diaminopyridine, has been successfully recrystallized from benzene.[4] Experimenting with solvent mixtures, such as adding a co-solvent, may also be effective.
Q2: The compound separated as an oil during cooling instead of forming crystals. How can I fix this "oiling out"?
A2: "Oiling out" is a common challenge with amines, occurring when the solute separates from a supersaturated solution as a liquid instead of a solid.[5] This often happens with low-melting-point compounds that come out of a concentrated solution above their melting point.[6]
-
Reduce Supersaturation: The solution is likely too concentrated or was cooled too quickly.[5] Re-heat the solution and add a small amount of additional solvent before allowing it to cool again.[5][6]
-
Slow Down Cooling: Permit the solution to cool to room temperature slowly before any further cooling in an ice bath. Rapid cooling promotes oil formation.[5][7]
-
Use a Seed Crystal: Adding a seed crystal of the pure compound to the saturated solution just as it begins to cool can induce crystallization and prevent oiling.[5]
-
pH Adjustment: For amines, converting the free base to a salt by adding an acid can sometimes improve crystallization behavior.[5][8]
Q3: After cooling the solution, no crystals have formed. What is the next step?
A3: This can happen if the solution is not sufficiently saturated at the lower temperature or if it is supersaturated.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[7]
-
Concentrate the Solution: If too much solvent was used, the solution will not be saturated upon cooling.[1][7] Gently heat the solution to evaporate some of the solvent, then attempt the cooling process again.[7]
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise to the warm solution until it just starts to become cloudy, then allow it to cool slowly.
Q4: The recrystallization resulted in a very low yield. How can I improve the recovery rate?
A4: A poor yield is often a consequence of using an excessive amount of solvent.[1][7]
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to completely dissolve the crude solid. The more solvent used, the more compound will remain dissolved in the mother liquor after cooling.[1][7]
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization process to complete at a low temperature.
-
Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can evaporate the solvent from the mother liquor to see how much residue remains.[7] If substantial, you may be able to perform a second recrystallization on this recovered material.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | 1. Incorrect solvent choice.2. Insufficient solvent volume. | 1. Test solubility in alternative polar solvents like methanol, ethanol, or solvent mixtures.2. Add more hot solvent in small portions until the solid dissolves.[1] |
| "Oiling Out" | 1. Solution is too concentrated.2. Cooling rate is too fast.3. Impurities are depressing the melting point. | 1. Reheat and add more solvent.[5][6]2. Allow the flask to cool slowly on the benchtop before using an ice bath.[5]3. Add a seed crystal to encourage crystal lattice formation.[5]4. Consider a preliminary purification step (e.g., charcoal treatment if colored impurities are present).[7] |
| No Crystal Formation | 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation. | 1. Evaporate a portion of the solvent and re-cool.[7]2. Scratch the inner surface of the flask with a glass rod.[7]3. Add a seed crystal. |
| Low Product Yield | 1. Using an excessive amount of solvent.2. Premature crystallization during hot filtration.3. Incomplete crystallization period. | 1. Use the minimum amount of hot solvent required for dissolution.[1][7]2. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling.[1]3. Ensure the solution is cooled for an adequate amount of time. |
| Poor Purity | 1. Crystals formed too quickly, trapping impurities. | 1. Slow the rate of cooling.[7]2. Redissolve the crystals in a slightly larger volume of hot solvent and recrystallize more slowly.[7] |
Physicochemical Data
Quantitative data for this compound is not widely available. The table below includes data for structurally similar compounds to provide a reference for solvent selection and characterization.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2,3-Diaminopyridine | 452-58-4 | 109.13 | 110-115[9] | Soluble in water (100 g/L at 20°C)[9]; recrystallized from benzene.[4] |
| 2-Amino-4-methoxypyridine | 10201-73-7 | 124.14 | 115-121[2][3] | Soluble in DMSO and methanol; slightly soluble in water.[2][3][10] |
Experimental Protocol: Recrystallization
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol, ethanol, or a suitable mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Glass funnel and filter paper (for hot filtration, if needed)
-
Büchner funnel and vacuum flask
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary tests or data from analogous compounds, select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Methanol or ethanol are good starting points.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid has just completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[1][7]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the boiling solution to remove the impurities. This step prevents the desired compound from crystallizing prematurely in the funnel.[1]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry or dry in a vacuum oven.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. rvrlabs.com [rvrlabs.com]
- 10. 2-Amino-4-methoxypyridine CAS#: 10201-73-7 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2,3-Diamino-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Diamino-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common route for the synthesis of this compound involves a two-step process:
-
Nitration: Introduction of a nitro group at the 3-position of a suitable 2-amino-4-methoxypyridine precursor.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product.
Q2: What are the most common side products I might encounter during the synthesis?
Common side products can arise from both the nitration and reduction steps. These may include:
-
Incomplete nitration: Residual starting material (2-amino-4-methoxypyridine).
-
Over-nitration: Formation of dinitro-pyridine species.
-
Regioisomers: Nitration at other positions on the pyridine ring, although the directing effects of the amino and methoxy groups favor the 3- and 5-positions.
-
Incomplete reduction: Formation of intermediate species such as 2-amino-4-methoxy-3-nitrosopyridine or 2-amino-3-hydroxylamino-4-methoxypyridine.
-
Dimerization products: Formation of azo or azoxy compounds, particularly if using certain reducing agents like lithium aluminum hydride with aromatic nitro compounds.[1]
-
Hydrolysis products: If the reaction is performed in the presence of water, especially with activated pyridine rings, hydrolysis of the methoxy group to a hydroxyl group is a possibility, although less common under typical nitration and reduction conditions.[2]
Q3: My final product is discolored. What could be the cause?
Discoloration in the final product is often due to the presence of oxidized impurities or residual intermediates. Azo compounds, which can form as side products during the reduction of nitroarenes, are often highly colored. Incomplete removal of tin salts from a Stannous Chloride reduction can also lead to discoloration.
Q4: I am having trouble with the purification of the final product. What are the recommended methods?
Purification of this compound can be challenging due to its polarity and basicity. Common purification techniques include:
-
Recrystallization: Using a suitable solvent system such as ethanol/water or toluene.
-
Column chromatography: Using silica gel and an appropriate eluent system, often a gradient of a polar solvent like methanol or ethyl acetate in a less polar solvent like dichloromethane or hexanes.
-
Acid-base extraction: The basic nature of the diamine allows for purification by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Nitration | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the nitrating agent is of good quality and used in the correct stoichiometry. |
| Inefficient Reduction | The choice of reducing agent is critical. Catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) is often efficient but may require optimization of pressure and temperature.[1] Stannous chloride (SnCl₂) in the presence of concentrated HCl is a common and effective alternative.[3][4] Ensure the reducing agent is fresh and used in sufficient excess. |
| Product Loss During Work-up | Diaminopyridines can be water-soluble, leading to loss during aqueous extraction. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Degradation of Product | Diaminopyridines can be sensitive to air and light. It is advisable to perform the final purification and handling under an inert atmosphere (e.g., nitrogen or argon) and to store the product in a cool, dark place. |
Problem 2: Presence of Persistent Impurities
| Impurity Type | Identification Method | Troubleshooting Steps |
| Unreacted Starting Material | TLC, HPLC, NMR | Optimize nitration reaction conditions (time, temperature). Purify the nitrated intermediate before proceeding to the reduction step. |
| Incompletely Reduced Intermediates (Nitroso, Hydroxylamino) | Mass Spectrometry, HPLC | Increase the amount of reducing agent or prolong the reaction time. Ensure the reaction has gone to completion by TLC before work-up. |
| Azo/Azoxy Dimers | NMR, Mass Spectrometry | Avoid reducing agents known to favor dimer formation with aromatic nitro compounds (e.g., LiAlH₄).[1] Choose a different reducing agent like SnCl₂/HCl or catalytic hydrogenation. |
| Residual Tin Salts (from SnCl₂ reduction) | Elemental Analysis, Ash test | During work-up, after neutralization with a base (e.g., NaOH, NaHCO₃), a precipitate of tin salts will form.[5] This can be removed by filtration through celite. Thoroughly washing the organic extracts with water can also help remove residual inorganic salts.[5] |
Experimental Protocols
Representative Protocol for Nitration of a Methoxy-Substituted Aminopyridine
This protocol is based on the nitration of similar pyridine derivatives.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add the 2-amino-4-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid) dropwise to the solution, ensuring the temperature does not exceed 30°C.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., potassium carbonate or sodium hydroxide) to a pH of 10-11.[7]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-4-methoxy-3-nitropyridine.
Representative Protocol for Reduction of a Nitro-aminopyridine using SnCl₂
This protocol is adapted from the synthesis of 2,3-diamino-6-methoxypyridine.[3][8]
-
Reaction Setup: To a solution of the crude 2-amino-4-methoxy-3-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).[9]
-
Acidification: Add concentrated hydrochloric acid and heat the reaction mixture. A typical temperature range is 35-40°C.[3]
-
Reaction: Stir the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture. Neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8. This will precipitate tin salts.[8]
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove the tin salts. Extract the filtrate with an organic solvent.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: Logical workflow for the synthesis of this compound and a troubleshooting guide.
Potential Signaling Pathway Involvement of Diaminopyridine Derivatives
Derivatives of diaminopyridines have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a generic kinase signaling pathway that could be a target for such compounds.
Caption: Example of a kinase signaling pathway potentially targeted by diaminopyridine derivatives.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 8. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
Technical Support Center: Synthesis of 2,3-Diamino-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Diamino-4-methoxypyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Issue 1: Low yield in the nitration of 4-methoxypyridine.
-
Question: My nitration of 4-methoxypyridine is resulting in a low yield of 4-methoxy-3-nitropyridine. What are the potential causes and how can I improve it?
-
Answer: Low yields in the nitration of 4-methoxypyridine can stem from several factors. Firstly, the reaction conditions are critical. The use of fuming nitric acid in concentrated sulfuric acid requires careful temperature control; the temperature should be kept low (around 0°C) during the addition of reagents and then carefully raised to the optimal reaction temperature (e.g., 70°C)[1]. An excessive temperature can lead to degradation of the starting material and the formation of unwanted byproducts. Secondly, the ratio of nitric acid to sulfuric acid and the overall concentration of the nitrating mixture are crucial for efficient nitration. Finally, the work-up procedure is important for isolating the product. Neutralization of the acidic reaction mixture should be done carefully to avoid hydrolysis of the methoxy group.
Issue 2: Formation of isomeric impurities during nitration.
-
Question: I am observing the formation of multiple isomers during the nitration of a substituted pyridine, making the purification of the desired 3-nitro isomer difficult. How can I increase the regioselectivity of the nitration?
-
Answer: The directing effect of the substituents on the pyridine ring heavily influences the position of nitration. For instance, an amino group at the 2-position will direct nitration to the 3 and 5 positions, often leading to a mixture of products that are challenging to separate[2]. To improve regioselectivity, consider the following:
-
Protecting Groups: Temporarily protecting the amino group can alter its directing effect and favor nitration at the desired position.
-
Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents might offer better selectivity under specific conditions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired isomer.
-
Issue 3: Incomplete reduction of the nitro group.
-
Question: The reduction of the nitro group to an amino group is not going to completion. What are the common reasons for this and what can be done to drive the reaction to completion?
-
Answer: Incomplete reduction of the nitro group can be due to several factors.
-
Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl)[2][3]. The activity of the catalyst in hydrogenation is crucial; ensure it is not poisoned. For metal/acid reductions, the quality and activation of the metal are important.
-
Reaction Conditions: For catalytic hydrogenation, factors like hydrogen pressure, temperature, and solvent can significantly impact the reaction rate and completion. For metal/acid reductions, the concentration of the acid and the reaction temperature are key parameters to optimize.
-
Substrate Solubility: The nitro compound must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.
-
Issue 4: Difficulty in the purification of the final product, this compound.
-
Question: I am struggling to purify the final this compound, and it appears to be unstable. What are the recommended purification methods?
-
Answer: Diaminopyridines can be susceptible to oxidation and degradation, especially when exposed to air and light.
-
Crystallization: Recrystallization from a suitable solvent is a common and effective method for purification. It is important to perform this under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.
-
Column Chromatography: If crystallization is not effective in removing impurities, column chromatography on silica gel or alumina can be employed. A solvent system should be chosen that provides good separation without causing degradation of the product.
-
Salt Formation: Purification can sometimes be achieved by converting the diamine to a salt (e.g., hydrochloride), which may be more stable and easier to crystallize. The free base can then be regenerated by neutralization[3].
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A common synthetic strategy involves a multi-step process starting from a substituted pyridine. A typical sequence is:
-
Nitration: Introduction of a nitro group at the 3-position of a 4-methoxypyridine derivative.
-
Introduction of the second amino group precursor: This can be achieved through various methods, such as amination of a halogenated precursor.
-
Reduction: Conversion of the nitro group to an amino group to yield the final 2,3-diamino product.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Several steps in the synthesis involve hazardous materials and reactions:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and the reaction can be exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation setup should be properly grounded and checked for leaks.
-
Metal/Acid Reduction: The use of strong acids and the generation of hydrogen gas require careful handling in a fume hood.
-
Solvents: Many organic solvents used are flammable and toxic. Avoid inhalation and skin contact.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of most reactions by observing the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and the formation of byproducts.
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Methoxylation | 2-amino-6-chloro-3-nitropyridine | 2-amino-6-methoxy-3-nitropyridine | Sodium methoxide in methanol, 25-30°C | 86.5 | [3] |
| Reduction | 2-amino-6-methoxy-3-nitropyridine | 2,3-diamino-6-methoxypyridine dihydrochloride | Stannous chloride dihydrate, conc. HCl, 35-40°C | 86.4 | [3] |
| Neutralization | 2,3-diamino-6-methoxypyridine dihydrochloride | 2,3-diamino-6-methoxypyridine | 25% aqueous ammonia, 15°C | 92.0 | [3] |
| Nitration | 4-methoxypyridine | 4-methoxy-3-nitropyridine | Fuming nitric acid, conc. sulfuric acid, 70°C | ~88 (calculated from reported mass) | [1] |
| Amination | 4-methoxy-3-nitropyridine | 4-amino-3-nitropyridine | Strong ammonia water | Not specified | [1] |
| Hydrogenation | 4-amino-3-nitropyridine | 3,4-diaminopyridine | Catalyst | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine [3]
-
To a mixture of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 ml), add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) at 15°C.
-
Allow the reaction mixture to warm to 25-30°C and stir for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid to obtain 2-amino-6-methoxy-3-nitropyridine.
Protocol 2: Synthesis of 2,3-diamino-6-methoxypyridine [3]
-
Add 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mol) to concentrated hydrochloric acid (250 ml) at room temperature.
-
Cool the solution to 15°C and slowly add stannous chloride dihydrate (66.7 g, 0.294 mol).
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 20°C and stir for one hour.
-
Filter the precipitate to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.
-
Suspend the dihydrochloride salt in water (50.0 ml) and cool to 15°C.
-
Neutralize the mixture with 25% aqueous ammonia solution to a pH of 7.0-8.0.
-
Stir the resulting precipitate for 30 minutes, then filter and dry under vacuum to yield 2,3-diamino-6-methoxypyridine.
Visualizations
Caption: Experimental workflow for a three-step synthesis of 2,3-diamino-6-methoxypyridine.
References
Overcoming solubility issues of 2,3-Diamino-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,3-Diamino-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: Based on available data, this compound is soluble in Dimethyl sulfoxide (DMSO) and methanol.[1] It is only slightly soluble in water.[1] For a more detailed summary, please refer to the solubility data table below.
Q2: Why is this compound poorly soluble in water?
A2: The solubility of amines in water is influenced by the size of the hydrophobic alkyl or aryl portion of the molecule.[2] While the amino groups can form hydrogen bonds with water, the overall molecular structure of this compound may have a larger hydrophobic character, limiting its solubility in aqueous solutions.
Q3: How does pH affect the solubility of this compound?
A3: As a pyridine derivative with amino groups, this compound is a basic compound.[3] In acidic solutions, the amino groups can be protonated, forming a more polar and, therefore, more water-soluble salt. A process for producing 2,3-diamino-6-methoxypyridine dihydrochloride highlights the use of this principle to create a water-soluble form.
Q4: Can temperature be used to increase the solubility?
A4: For many compounds, solubility increases with temperature. Heating the solvent while dissolving the compound can be a simple and effective method to increase the amount of dissolved solute. However, it is crucial to consider the thermal stability of this compound to avoid degradation at elevated temperatures.
Q5: Are there alternative forms of this compound with better solubility?
A5: Yes, the dihydrochloride salt of this compound is available and is expected to have significantly better aqueous solubility than the free base form.[4]
Troubleshooting Guides
Problem: My this compound is not dissolving in my desired solvent.
Solution Workflow:
-
Consult the Solubility Data: First, refer to the known solubility data to ensure you are using an appropriate solvent.
-
Solvent Selection: If the initial solvent is not effective, consider trying a different solvent or a co-solvent system. A decision-making workflow for solvent selection is provided in the diagrams section.
-
pH Adjustment: For aqueous solutions, try adjusting the pH. Acidifying the solution with a dilute acid (e.g., HCl) should increase the solubility by forming the protonated salt.
-
Temperature Increase: Gently heat the mixture while stirring to see if the compound dissolves. Be mindful of potential degradation at high temperatures.
-
Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[5]
-
Use of a Salt Form: If consistent aqueous solubility is required, consider using the commercially available dihydrochloride salt of this compound.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Slightly Soluble | [1] |
Table 2: Suggested Solvents for Solubility Testing (Categorized by Polarity)
| Polarity | Solvent |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) |
| Polar Protic | Ethanol, Isopropanol |
| Non-Polar | Toluene, Dichloromethane (DCM), Chloroform |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
-
Preparation: Add a known amount (e.g., 1 mg) of this compound to a small vial.
-
Solvent Addition: Add the selected solvent in small, measured increments (e.g., 100 µL).
-
Dissolution: After each addition, vortex or stir the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Endpoint: Continue adding solvent until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility based on the total volume of solvent used.
Protocol 2: Preparation of this compound Dihydrochloride for Enhanced Aqueous Solubility
This protocol is adapted from general principles of salt formation for amines.
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., methanol).
-
Acidification: While stirring, slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., a solution of HCl in ethanol or isopropanol).
-
Precipitation: The dihydrochloride salt should precipitate out of the solution. If no precipitate forms, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted free base.
-
Drying: Dry the solid under vacuum to obtain the this compound dihydrochloride salt.
-
Solubility Test: Test the solubility of the resulting salt in water following Protocol 1.
Visualizations
Caption: A workflow diagram for selecting a suitable solvent for this compound.
Caption: The influence of pH on the aqueous solubility of this compound.
References
Stability and storage conditions for 2,3-Diamino-4-methoxypyridine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2,3-Diamino-4-methoxypyridine. It includes frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Stability and Storage Data
Proper storage is critical to maintain the chemical integrity of this compound. While specific degradation kinetics are not extensively published, the following conditions are recommended based on safety data sheets and information for structurally similar compounds.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | Room Temperature or Refrigerated (0-8°C) | Storing at room temperature is generally acceptable.[1][2] For long-term storage, refrigeration at 0-8°C is recommended to minimize potential degradation.[3] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | The compound may be air-sensitive.[4][5] Storing under an inert atmosphere prevents oxidation and reaction with atmospheric moisture.[1] |
| Light | Keep in a dark place | Exposure to light can potentially promote degradation. Amber vials or storage in a dark cabinet is advised.[1] |
| Container | Tightly sealed container | A tightly closed container is crucial to protect the compound from moisture and air.[4][6][7][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | Keep away from these substances to prevent vigorous and potentially hazardous reactions.[4] |
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A: For long-term storage, it is best to store this compound in a tightly sealed container, under an inert atmosphere, protected from light, and at a refrigerated temperature (0-8°C).[1][3]
Q2: My previously off-white powder has developed a brownish tint. Can I still use it?
A: A change in color, such as turning to a dark brown crystalline solid, may indicate degradation or the presence of impurities.[3] While related compounds like 3,4-diaminopyridine have shown good chemical stability as a powder even at elevated temperatures, visual changes should not be ignored.[10][11] It is recommended to use a fresh, un-discolored batch for critical experiments. If this is not possible, consider analytical verification of purity (e.g., via HPLC) before use.
Q3: What are the primary signs of degradation for diaminopyridines?
A: The primary signs of degradation are visual changes in the solid material, such as discoloration or changes in texture.[10] For some diaminopyridines, degradation can be indicated by the formation of dimers.[12] Any unexpected experimental results should also prompt an evaluation of the starting material's integrity.
Q4: I am having difficulty dissolving the compound. What solvents are recommended?
A: Structurally similar compounds like 2,3-Diaminopyridine are soluble in highly polar organic solvents such as N,N-dimethylformamide (DMF) and have poor solubility in less polar or non-polar solvents.[2] It is also insoluble in water.[2] Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.
Q5: What safety precautions should I take when handling this compound?
A: Always handle this compound in a well-ventilated area or under a chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including gloves (nitrile is recommended), safety goggles, and a lab coat.[8] Avoid creating dust when handling the solid.[6] In case of skin contact, wash the area immediately with plenty of soap and water.[8][9]
Experimental Protocols
General Protocol for Handling and Solution Preparation
This protocol outlines the basic steps for safely handling this compound and preparing it for experimental use.
-
Preparation: Before handling, ensure your workspace is clean and you are in a well-ventilated area (preferably a fume hood).[6] Put on all required PPE, including safety glasses, a lab coat, and appropriate gloves.[4]
-
Equilibration: If the compound has been stored in a refrigerator or freezer, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Carefully weigh the desired amount of the solid compound using a clean spatula. Avoid generating dust. If any material is spilled, clean it up promptly following your institution's safety guidelines.[6]
-
Dissolution: Transfer the weighed solid to a suitable flask. Add the desired solvent (e.g., DMF) and mix by swirling or stirring until the solid is fully dissolved. If necessary, gentle warming or sonication can be used, but monitor for any signs of decomposition.
-
Storage of Solution: If the prepared solution is not for immediate use, it should be stored in a tightly sealed container, protected from light. The stability of the compound in solution is likely lower than in its solid state; therefore, fresh solutions are recommended.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues encountered with this compound.
References
- 1. 10201-73-7|2-Amino-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sefh.es [sefh.es]
- 12. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
Technical Support Center: 2,3-Diamino-4-methoxypyridine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Diamino-4-methoxypyridine. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in reactions involving this compound?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent purity, and competing side reactions. The electron-donating nature of the amino and methoxy groups can activate the pyridine ring, but also render it susceptible to oxidation and other side reactions. Key areas to investigate include:
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Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Reagent Purity: Impurities in this compound or other reactants can interfere with the desired transformation. Ensure the starting material is of high purity, and consider purification if necessary.
-
Atmosphere Control: The diaminopyridine moiety can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve yields by preventing oxidative degradation.
-
Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition or undesired side products, while low temperatures might result in a sluggish or incomplete reaction.
Q2: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
The presence of two amino groups and a methoxy group on the pyridine ring can lead to several potential side reactions:
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Over-alkylation/acylation: In reactions targeting one amino group, there is a high probability of di-substitution on both amino groups. The relative nucleophilicity of the two amino groups will influence the product distribution.
-
Oxidation: Diaminopyridines can be susceptible to oxidation, leading to colored impurities. The use of antioxidants or performing the reaction under an inert atmosphere can mitigate this.
-
Ring-opening or rearrangement: Under harsh acidic or basic conditions, the pyridine ring may become unstable.
-
Reaction with Solvents: Certain solvents may react with the starting material or intermediates, especially at elevated temperatures.
Q3: How can I improve the regioselectivity of reactions involving the two amino groups?
Achieving regioselectivity between the two amino groups is a common challenge. The electronic environment of each amino group, influenced by the methoxy group and the pyridine nitrogen, will dictate its nucleophilicity.
-
Protecting Groups: One of the most effective strategies is to use a protecting group to temporarily block one of the amino groups. The choice of protecting group will depend on the reaction conditions of the subsequent step.
-
Steric Hindrance: If one amino group is more sterically hindered than the other, this can be exploited to favor reaction at the less hindered site.
-
Reaction Conditions: Carefully controlling the reaction temperature, stoichiometry of reagents, and addition rate can sometimes favor mono-substitution.
Q4: What are the best practices for the purification of this compound and its derivatives?
Purification is critical to obtaining a high-purity product.
-
Column Chromatography: Silica gel column chromatography is a common method. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the basic pyridine compound), is often effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen and amino groups allows for purification by acid-base extraction to remove non-basic impurities.
Q5: What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the integrity of the compound.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[2]
-
Low Temperature: Keep in a cool, dark place. Refrigeration (2-8 °C) is often recommended.[2]
-
Dry Conditions: Protect from moisture, as it can promote degradation.
-
Avoid Acidic Environments: As a basic compound, it should be stored away from acidic substances to prevent salt formation.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagent | Use fresh, high-purity reagents and catalysts. |
| Incorrect reaction temperature | Optimize the temperature. Start with literature precedents for similar compounds and screen a range of temperatures. | |
| Presence of inhibitors | Ensure all glassware is clean and that solvents are free from impurities that could inhibit the reaction. | |
| Formation of Multiple Products | Lack of regioselectivity | Employ protecting group strategies for one of the amino groups. |
| Over-reaction (e.g., dialkylation) | Use a stoichiometric amount of the limiting reagent and add it slowly to the reaction mixture at a low temperature. | |
| Side reactions due to air/moisture | Conduct the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents. | |
| Product Decomposition | Reaction temperature is too high | Lower the reaction temperature and monitor for product stability. |
| Harsh pH conditions | Buffer the reaction mixture or use milder acids/bases if possible. | |
| Product is light-sensitive | Protect the reaction from light by wrapping the flask in aluminum foil. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and water-soluble | Use a highly polar stationary phase for chromatography or consider derivatization to a less polar compound for easier handling. |
| Product streaks on silica gel column | Add a small percentage of a basic modifier like triethylamine or ammonia to the eluent. | |
| Emulsion formation during workup | Add brine to the aqueous layer or filter the mixture through celite. |
Experimental Protocols
General Protocol for N-Acylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.1 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acyl chloride or anhydride) (1 equivalent).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart outlining a systematic approach to troubleshooting common issues in reactions involving this compound.
Potential Reaction Pathways
Caption: A diagram illustrating the potential competitive reaction pathways for this compound with an electrophile.
References
Optimization of reaction conditions for 2,3-Diamino-4-methoxypyridine synthesis
Technical Support Center: Synthesis of 2,3-Diamino-4-methoxypyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Disclaimer: The synthesis of this compound is not as widely documented as that of its isomers. The protocols and troubleshooting advice provided herein are based on established chemical principles for pyridine derivatization and analogous reactions reported for similar compounds. Optimization will be required for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound? A1: A plausible synthetic route starts from 4-methoxypyridine. The key steps typically involve:
-
Nitration: Introduction of a nitro group at the C3 position to yield 4-methoxy-3-nitropyridine.[1]
-
Amination: Introduction of an amino group at the C2 position. This can be challenging and may require specific activating groups or conditions.
-
Reduction: Conversion of the nitro group to an amino group to form the final product. Common methods include catalytic hydrogenation or reduction using metals like tin or iron in acidic media.[2][3]
Q2: Why is the reduction of the nitropyridine precursor often performed in acidic media? A2: Using reducing agents like stannous chloride (SnCl2) or iron in the presence of concentrated hydrochloric acid is a common and effective method for reducing aromatic nitro groups.[3][4][5] The acidic environment activates the reducing agent and facilitates the multi-step reduction process. The final product is often isolated as a hydrochloride salt, which can improve its stability and ease of handling.[4][5]
Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the reactant and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring of purity and conversion.[4]
Q4: What are the main safety concerns when working with nitration reactions? A4: Nitration reactions, especially those using fuming nitric acid and concentrated sulfuric acid, are highly exothermic and can be hazardous if not controlled properly.[1] It is crucial to maintain low temperatures (e.g., using an ice bath), add reagents slowly, and ensure vigorous stirring.[1] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
Issue 1: Low yield or no reaction during the nitration of 4-methoxypyridine.
-
Question: My nitration of 4-methoxypyridine to 4-methoxy-3-nitropyridine is resulting in a low yield. What could be the cause?
-
Answer:
-
Insufficiently Strong Nitrating Agent: Ensure you are using a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid.[1]
-
Incorrect Temperature: The reaction temperature is critical. While initial addition should be done at low temperatures (e.g., 0°C) to control the exotherm, a subsequent heating step (e.g., 70-100°C) may be necessary to drive the reaction to completion.[1] The optimal temperature will require careful optimization.
-
Reaction Time: The reaction may require several hours to complete. Monitor the progress using TLC to determine the optimal reaction time.[1]
-
Work-up Procedure: Ensure proper work-up. After quenching the reaction on ice, the pH must be carefully adjusted to ~10-11 with a base like potassium carbonate to ensure the product is in its free base form for efficient extraction with an organic solvent like ethyl acetate.[1]
-
Issue 2: Incomplete reduction of the nitro intermediate.
-
Question: I see both my nitro-intermediate and the desired diamino-product on my TLC plate after the reduction step. How can I improve the conversion?
-
Answer:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For example, when using stannous chloride dihydrate (SnCl2·2H2O), at least 2 moles per mole of nitro compound are typically required.[4][5]
-
Reaction Time and Temperature: Reduction reactions can be slow. A typical procedure may involve stirring for 5-6 hours at a moderately elevated temperature, such as 35-40°C.[4][5] If the reaction is still incomplete, consider increasing the reaction time or temperature slightly.
-
Catalyst Deactivation (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., with Pd/C), the catalyst may become poisoned.[4] Ensure the substrate and solvent are pure and consider using a fresh batch of catalyst. The hydrogen pressure can also be optimized for better results.[1]
-
Issue 3: Difficulty in purifying the final this compound product.
-
Question: My final product is an oil or a discolored solid and is difficult to purify. What purification strategies can I use?
-
Answer:
-
Salt Formation: Diaminopyridines can be prone to air oxidation and discoloration.[4] One effective strategy is to isolate the product as its dihydrochloride salt by performing the reduction in concentrated HCl. The salt often precipitates from the reaction mixture and can be collected by filtration, yielding a more stable and purer solid.[4][5] The free base can then be liberated just before use by neutralizing a suspension of the salt with a base like aqueous ammonia.[4]
-
Recrystallization: If you have the free base, recrystallization can be effective. A common method involves dissolving the crude product in a hot solvent (e.g., ethanol) and then cooling it slowly, sometimes in an ice bath, to induce crystallization of the pure compound.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. However, the polar nature of diaminopyridines can lead to streaking on the column. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can help achieve better separation.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize typical conditions for key reaction steps, adapted from protocols for structurally similar pyridine derivatives. These should serve as a starting point for optimization.
Table 1: Nitration of Methoxy Pyridine Derivatives
| Parameter | Condition A | Condition B | Reference |
|---|---|---|---|
| Reagents | Fuming HNO₃, Conc. H₂SO₄ | Fuming HNO₃, Conc. H₂SO₄ | [1] |
| Substrate | 4-Methoxypyridine | 4-Methoxypyridine | [1] |
| Temperature | Add at <30°C, react at 70°C | Add at <30°C, react at 100°C | [1] |
| Reaction Time | 24 hours | 7 hours | [1] |
| Work-up | Quench on ice, basify with K₂CO₃, extract with Ethyl Acetate | Quench on ice, basify with K₂CO₃, extract with Ethyl Acetate |[1] |
Table 2: Reduction of Amino-Nitro-Pyridine Derivatives
| Parameter | Condition A (Metal/Acid) | Condition B (Catalytic Hydrogenation) | Reference |
|---|---|---|---|
| Reagents | SnCl₂·2H₂O, Conc. HCl | 10% Pd/C, H₂ gas | [4][5],[1] |
| Solvent | Conc. HCl | Methanol or Toluene | [1][4][6] |
| Temperature | 35-40°C | 50-60°C | [4][6] |
| Pressure | Atmospheric | 0.3 MPa | [1] |
| Reaction Time | 5-6 hours | 2-3 hours | [1][4] |
| Product Form | Dihydrochloride Salt | Free Base | [1][4] |
| Yield (Typical) | >85% | >80% |[1][4] |
Experimental Protocols
(Note: These protocols are generalized and must be adapted and optimized for safety and efficacy in a laboratory setting.)
Protocol 1: Synthesis of 4-methoxy-3-nitropyridine (Adapted from[1])
-
In a three-necked flask equipped with a stirrer and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 20 mL of 4-methoxypyridine, keeping the temperature below 30°C.
-
Slowly add 100 mL of fuming nitric acid, again maintaining a temperature below 30°C.
-
After the addition is complete, slowly heat the mixture to 85°C and maintain for 15 hours.
-
Cool the reaction to room temperature and carefully pour it into 1 kg of crushed ice with stirring.
-
Adjust the pH of the solution to 11 using solid potassium carbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Reduction of Nitro-intermediate to this compound Dihydrochloride (Adapted from[4][5])
-
To 250 mL of concentrated hydrochloric acid, add 25.0 g of the amino-nitro-methoxypyridine precursor at room temperature.
-
Cool the resulting solution to 15°C in an ice-water bath.
-
Slowly add 67 g of stannous chloride dihydrate in portions.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to 20°C and stir for an additional hour to allow the product salt to precipitate fully.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the dihydrochloride salt of the final product.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and optimization.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,3-Diamino-4-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2,3-Diamino-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities in this compound typically originate from the synthetic route. Based on common synthetic pathways, which often involve the reduction of a nitro precursor, potential impurities include:
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Unreacted Starting Materials: Such as 2-amino-4-methoxy-3-nitropyridine.
-
Intermediates: For instance, partially reduced intermediates.
-
Byproducts of Side Reactions: These can include positional isomers or products of over-reduction.
-
Reagents and Solvents: Residual catalysts (e.g., palladium on carbon), and solvents used in the synthesis and purification steps.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Aminopyridines can be sensitive to light, air, and moisture, which can lead to the formation of colored degradation products.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[1] Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid this compound. However, various issues can arise.
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the selected solvent. Cooling is too rapid. | Select a solvent with a lower boiling point. Use a solvent system where the compound is less soluble at room temperature. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Pre-heat the funnel and filter paper during hot filtration to prevent cooling and premature crystallization. |
| Crystals are colored, indicating persistent impurities. | The impurity has similar solubility to the product. The impurity is entrapped within the crystal lattice. | Perform a second recrystallization. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Column Chromatography
Column chromatography is a versatile method for separating this compound from closely related impurities.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the target compound and impurities (co-elution). | The polarity of the mobile phase is too high or too low. The column is overloaded. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Use a less polar solvent system to increase retention or a more polar one to decrease it. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the compound on the column. | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). The compound is not sufficiently soluble in the mobile phase. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel. Choose a mobile phase in which the compound is more soluble. |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed onto the stationary phase. The compound is eluting in very broad fractions. | Use a more polar mobile phase to ensure complete elution. If streaking is an issue, add a basic modifier as mentioned above. Collect smaller fractions and monitor carefully with TLC to identify all fractions containing the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing less soluble and more soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but sparingly at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from impurities with different polarities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal system should give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity of 2,3-Diamino-6-methoxypyridine at Different Stages of Synthesis and Purification. [2]
| Stage | Purity (by HPLC) |
| Crude 2-amino-6-methoxy-3-nitropyridine | Not specified |
| After purification of 2-amino-6-methoxy-3-nitropyridine | 99.3% |
| Crude 2,3-diamino-6-methoxypyridine dihydrochloride | Not specified |
| After purification of 2,3-diamino-6-methoxypyridine dihydrochloride | 99.0% |
| Final 2,3-diamino-6-methoxypyridine product after neutralization and filtration | 99.01% |
Note: The data is for the 6-methoxy isomer, but provides a reasonable expectation for the purity achievable for the 4-methoxy isomer through similar synthetic and purification steps.
Mandatory Visualization
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Purity Analysis of 2,3-Diamino-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2,3-Diamino-4-methoxypyridine. This resource is intended for researchers, scientists, and drug development professionals.
Analytical Methods Overview
The primary methods for determining the purity of this compound and related aminopyridine compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are effective for separating the main compound from potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a common method for purity assessment. Below are some common issues and their solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | 1. No sample injection. 2. Detector lamp is off. 3. Mobile phase flow is obstructed. 4. Compound is not retained or elutes with the solvent front. | 1. Verify autosampler or manual injection process. 2. Ensure the detector lamp is on and has not exceeded its lifetime. 3. Check for leaks, clogs, or bubbles in the mobile phase lines. Purge the pump. 4. Modify mobile phase composition (e.g., decrease organic solvent percentage) or consider a different column chemistry. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica. Adjust mobile phase pH. 3. Flush the column with a strong solvent or replace the column if performance does not improve. |
| Peak Broadening | 1. High flow rate. 2. Large injection volume. 3. Extra-column volume. | 1. Optimize the flow rate to improve peak shape. 2. Inject a smaller volume of the sample. 3. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or contamination. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column or replace it if shifts persist. |
Gas Chromatography (GC) Troubleshooting Guide
GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like aminopyridines to improve volatility and peak shape.
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks | 1. Syringe issue (clogged or not drawing sample). 2. Inlet or column leak. 3. No carrier gas flow. | 1. Clean or replace the syringe. 2. Check for leaks at the septum, ferrules, and column connections. 3. Verify carrier gas supply and check for obstructions in the gas lines. |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Incomplete derivatization. 3. Column contamination. | 1. Use a deactivated liner and/or a column specifically designed for basic compounds. 2. Optimize derivatization conditions (reagent concentration, temperature, time). Ensure anhydrous conditions as moisture can interfere with silylation reagents. 3. Bake out the column at a high temperature (within its limits) or trim the front end of the column. |
| Broad Peaks | 1. Slow injection speed. 2. Inlet temperature too low. 3. Carrier gas flow rate too low. | 1. Use a fast injection or an autosampler for consistent injections. 2. Increase the inlet temperature to ensure rapid sample vaporization. 3. Optimize the carrier gas flow rate for the column dimensions. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas or gas lines. | 1. Run a blank solvent injection to confirm carryover. Clean the syringe and inlet. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Use high-purity gas and install traps to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a typical purity specification for this compound?
A1: While specific data for this compound is not widely published, a closely related compound, 2,3-diamino-6-methoxypyridine, has been synthesized with a purity of 99.01% as determined by HPLC. For pharmaceutical applications, purities of >98% are often required.
Q2: Which HPLC column is best suited for analyzing this compound?
A2: A C18 column is a common starting point for the analysis of aminopyridines. However, due to the basic nature of the amino groups, peak tailing can be an issue. Using a C18 column with end-capping or a polar-embedded phase can improve peak shape. For challenging separations of polar and non-polar compounds, a pentafluorophenyl (PFP) stationary phase can be effective.
Q3: Is derivatization necessary for the GC analysis of this compound?
A3: Due to the polar amino groups, derivatization is often recommended to improve volatility and reduce peak tailing. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent like pyridine are commonly used.
Q4: How can I confirm the identity of impurities?
A4: Mass spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) is the most definitive method for identifying unknown impurities. The mass spectrum provides the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure.
Experimental Protocols
Illustrative HPLC-UV Purity Method
This is a general method that can be used as a starting point and should be optimized for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile |
Illustrative GC-FID Purity Method (with Derivatization)
This protocol provides a general guideline for GC analysis following derivatization.
| Parameter | Condition |
| GC Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Derivatization | To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes. |
Visualizations
Caption: A typical experimental workflow for HPLC purity analysis.
Caption: A logical troubleshooting guide for common GC analysis issues.
Technical Support Center: Synthesis of Substituted Diaminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted diaminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing diaminopyridines?
A1: The primary synthetic strategies for diaminopyridines include:
-
Nitration followed by reduction: This involves the nitration of an aminopyridine precursor and subsequent reduction of the nitro group to an amine. This is a classic and widely used method.
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the displacement of a halide (e.g., chloro or bromo group) on the pyridine ring with an amine or ammonia.
-
Palladium-catalyzed cross-coupling reactions: Modern methods like the Buchwald-Hartwig amination have become increasingly popular due to their high efficiency and broad substrate scope, especially for coupling amines with halopyridines.[1][2]
-
Chichibabin Amination: This reaction involves the direct amination of the pyridine ring using sodium amide or a related reagent. It is particularly useful for introducing an amino group at the 2- or 6-position.[3][4]
Q2: How can I improve the regioselectivity of my diaminopyridine synthesis?
A2: Achieving the desired regioselectivity is a critical challenge. Strategies to control the position of the incoming amino group include:
-
Directing groups: The position of existing substituents on the pyridine ring can direct the position of nitration or amination.
-
Choice of synthetic route: Different methods favor different isomers. For example, the Chichibabin reaction is highly selective for the 2- and 6-positions.[5]
-
Catalyst and ligand selection in cross-coupling reactions: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the amination.[6][7]
-
Protecting groups: Temporarily blocking a reactive site with a protecting group can force the reaction to occur at the desired position.
Q3: What are the common impurities I might encounter and how can I remove them?
A3: Common impurities include regioisomers, starting materials, and byproducts from side reactions. For example, in the nitration of 2-aminopyridine, the 5-nitro isomer is the major product, while the desired 3-nitro isomer is a minor product, making separation challenging.[8] Purification can often be achieved through:
-
Column chromatography: This is a versatile technique, but tailing can be an issue for basic pyridines on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help.[9]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Distillation: For volatile diaminopyridines, distillation can be an effective purification method.
Troubleshooting Guides
Problem 1: Low or No Yield in Buchwald-Hartwig Amination of Chloropyridines
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Catalyst Activity | Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2] Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-formed catalyst. |
| Inefficient Oxidative Addition | Chloropyridines are less reactive than their bromo or iodo counterparts.[2] Increase the reaction temperature or use a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate the oxidative addition step.[10] |
| Base Incompatibility or Impurity | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is anhydrous and of high purity, as trace amounts of hydroxide or water can lead to side reactions.[2] |
| Poor Solvent Choice | Use anhydrous, polar aprotic solvents like dioxane or toluene. Ensure the solvent is thoroughly degassed to remove oxygen. |
Problem 2: Poor Regioselectivity in the Nitration of Aminopyridines
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Electronic Effects | The amino group is an activating, ortho-, para-director, while the pyridine nitrogen is a deactivating, meta-director. This can lead to a mixture of isomers. For 2-aminopyridine, nitration predominantly occurs at the 5-position.[8] |
| Reaction Conditions | The ratio of nitric acid to sulfuric acid and the reaction temperature can influence the isomer distribution. Carefully control these parameters. |
| Alternative Nitrating Agents | Consider using alternative nitrating agents that may offer different selectivity profiles. |
| Protecting Group Strategy | Protect the amino group (e.g., as an acetyl or trifluoroacetyl derivative) to modify its directing effect before nitration. The protecting group can be removed in a subsequent step. |
Data Summary
Table 1: Comparison of Synthetic Methods for Diaminopyridines
| Method | Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Key Challenges |
| Nitration/Reduction | Aminopyridine | HNO₃/H₂SO₄, then Fe/HCl or H₂/Pd-C | 0-100 | 2-24 | 45-67[11] | Poor regioselectivity, harsh conditions, difficult purification. |
| Buchwald-Hartwig Amination | Dihalopyridine, Amine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 100-120 | 12-24 | Good to Excellent[1] | Catalyst deactivation, hydrodehalogenation side reactions.[2] |
| Chichibabin Amination | Pyridine, Amine | NaNH₂ or NaH/LiI | 85-220 | 3-7 | ~50-79[3][12] | High temperatures, handling of reactive sodium amide.[4] |
| Ullmann Condensation | Dihalopyridine, Amine | CuI, DMPAO, K₂CO₃ | ~225 (Microwave) | 6 | 43[1] | High temperatures, sometimes requires specialized ligands. |
| SNAr | Dihalopyridine, Amine | Aniline/HCl | 200 | 4 | 65[1] | High temperatures, limited to activated substrates. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2,6-Dichloropyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,6-Dichloropyridine
-
Amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Xantphos (1-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous dioxane or toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 2,6-dichloropyridine and the amine to the tube under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Chichibabin Amination of Pyridine
Safety Note: Sodium amide is highly reactive and can be pyrophoric. Handle with extreme caution under an inert atmosphere.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂) (2.5 - 3.0 equivalents)
-
Anhydrous toluene or xylene
Procedure:
-
To a flame-dried three-neck flask equipped with a reflux condenser and a mechanical stirrer, add sodium amide under a nitrogen atmosphere.
-
Add anhydrous toluene or xylene to the flask.
-
Heat the mixture to reflux (110-140 °C) with vigorous stirring.
-
Slowly add pyridine to the refluxing mixture over 1-2 hours.
-
Continue to heat at reflux for an additional 3-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.[4]
-
Cool the reaction mixture to below 100 °C and cautiously quench by the slow addition of water.
-
After hydrolysis, cool the mixture to room temperature.
-
The product can be isolated by extraction with an organic solvent, followed by drying, concentration, and purification by crystallization or chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General troubleshooting workflow for synthesis optimization.
Safety Precautions
-
Aminopyridines: Many aminopyridines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.[13]
-
Nitrating Agents: Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care, using appropriate PPE. Nitration reactions can be highly exothermic and should be performed with caution, often in an ice bath to control the temperature.[14][15]
-
Sodium Amide: Sodium amide is a highly reactive and moisture-sensitive solid that can ignite on contact with air or water. It should only be handled under a dry, inert atmosphere.[4]
-
Palladium Catalysts: While generally less hazardous than other reagents, palladium catalysts can be flammable and may cause skin irritation. Avoid inhalation of the powder.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 12. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ehs.washington.edu [ehs.washington.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Diamino-4-methoxypyridine and 3,4-diaminopyridine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, diaminopyridines serve as crucial building blocks for the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the reactivity of two such congeners: the well-studied 3,4-diaminopyridine and the less-explored 2,3-Diamino-4-methoxypyridine. While 3,4-diaminopyridine has established applications, particularly in the pharmaceutical realm, this document aims to provide a comprehensive overview of its reactivity alongside a predictive analysis of this compound, supported by theoretical considerations of its electronic and steric properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthetic utility of these important chemical scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3,4-diaminopyridine is presented below. It is important to note that the data for this compound is limited, and some values are predicted.
| Property | This compound | 3,4-diaminopyridine |
| Molecular Formula | C6H9N3O | C5H7N3 |
| Molecular Weight | 139.15 g/mol | 109.13 g/mol |
| Appearance | Light Brown Solid (as Dihydrochloride Salt)[1] | Yellowish to brownish crystalline powder |
| Melting Point | Not available | 218-220 °C (decomposes)[2] |
| Solubility | Not available | Soluble in alcohols and hot water[2] |
| pKa | Predicted to be lower than 3,4-DAP due to the electron-withdrawing inductive effect of the methoxy group. | ~9.1 (of the conjugate acid) |
Synthesis and Reactivity
3,4-diaminopyridine: A Versatile Precursor
3,4-diaminopyridine is a readily available starting material, and its synthesis is well-documented. A common synthetic route involves the reduction of 4-amino-3-nitropyridine.[3] This vicinal diamine is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are of significant interest in medicinal chemistry.[4]
The reactivity of 3,4-diaminopyridine is characterized by the nucleophilicity of its two amino groups. These groups can readily participate in condensation reactions with various electrophiles to form a range of heterocyclic structures. For instance, reaction with carboxylic acids or their derivatives leads to the formation of the aforementioned imidazo[4,5-c]pyridine core.
This compound: A Theoretical Reactivity Profile
While specific experimental data on the reactivity of this compound is not widely available, its chemical behavior can be predicted based on the electronic effects of its substituents. The pyridine ring is inherently electron-deficient. The two amino groups at the 2- and 3-positions are electron-donating through resonance, thereby increasing the electron density of the ring and enhancing its nucleophilicity.
The methoxy group at the 4-position exerts a dual electronic effect. It is electron-donating through resonance (+M effect) but electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. The overall effect on the reactivity of the adjacent amino groups is a subject of interest. The resonance donation from the methoxy group would be expected to increase the electron density at the ortho (3- and 5-) and para (2- and 6-) positions. This would likely enhance the nucleophilicity of the 3-amino group. However, the inductive effect will decrease the basicity of the pyridine nitrogen and could have a deactivating effect on the ring towards electrophilic attack.
In cyclization reactions, the relative nucleophilicity of the 2- and 3-amino groups will be a key determinant of the reaction outcome. It is plausible that the 3-amino group, being ortho to the electron-donating methoxy group, will exhibit enhanced nucleophilicity compared to the 2-amino group.
Comparative Reactivity in Imidazole Ring Formation
A common application of diaminopyridines is in the synthesis of fused imidazoles. The following is a comparative overview of the expected reactivity of this compound and 3,4-diaminopyridine in such a reaction.
| Feature | This compound | 3,4-diaminopyridine |
| Reacting Groups | 2- and 3-amino groups | 3- and 4-amino groups |
| Electronic Effects | Methoxy group at C4 is electron-donating by resonance, potentially enhancing the nucleophilicity of the 3-amino group. Inductive withdrawal may slightly decrease overall ring electron density. | No additional substituents influencing the amino groups. |
| Steric Hindrance | The methoxy group at C4 may exert some steric hindrance on the 3-amino group, potentially affecting the rate of reaction. | Less steric hindrance around the amino groups. |
| Predicted Reactivity | Potentially faster reaction at the 3-amino group due to the electronic effect of the methoxy group, but this may be offset by steric factors. The overall reaction rate may be comparable to or slightly different from 3,4-diaminopyridine. | Well-established reactivity in forming imidazo[4,5-c]pyridines. |
Experimental Protocols
Synthesis of 3,4-diaminopyridine
A widely used method for the synthesis of 3,4-diaminopyridine involves a three-step process starting from 4-methoxypyridine.[3]
-
Nitration: 4-methoxypyridine is reacted with fuming nitric acid to yield 4-methoxy-3-nitropyridine.
-
Amination: The resulting 4-methoxy-3-nitropyridine is treated with strong ammonia water to produce 4-amino-3-nitropyridine.
-
Reduction: The 4-amino-3-nitropyridine is then subjected to hydrogenation, typically using a palladium-on-carbon catalyst, to afford the final product, 3,4-diaminopyridine.[3]
This process has been reported to provide good yields and high purity of the final product.[3]
Proposed Synthesis of this compound
A plausible synthetic route to this compound, based on known pyridine chemistry, could start from 2-amino-4-chloropyridine.
-
Methoxylation: 2-amino-4-chloropyridine can be reacted with sodium methoxide to introduce the methoxy group at the 4-position, yielding 2-amino-4-methoxypyridine.
-
Nitration: The subsequent step would involve the selective nitration at the 3-position to give 2-amino-4-methoxy-3-nitropyridine. The directing effects of the amino and methoxy groups would favor this regioselectivity.
-
Reduction: Finally, reduction of the nitro group, for example, through catalytic hydrogenation, would yield the desired this compound.
Note: This proposed synthesis is theoretical and would require experimental validation.
Visualizations
Caption: Synthetic pathway for 3,4-diaminopyridine.
Caption: Proposed synthetic route for this compound.
Caption: Comparative reactivity in imidazole ring formation.
Conclusion and Future Outlook
This guide has provided a comparative overview of the reactivity of 3,4-diaminopyridine and this compound. While 3,4-diaminopyridine is a well-characterized and synthetically versatile building block, this compound remains a largely unexplored molecule. The theoretical analysis presented here suggests that the electronic influence of the 4-methoxy group could modulate the reactivity of the adjacent amino groups, potentially offering new avenues for the synthesis of novel heterocyclic scaffolds.
For researchers and drug development professionals, the key takeaway is the need for empirical studies to validate the predicted reactivity of this compound. Such investigations would not only expand the synthetic chemist's toolbox but could also lead to the discovery of new compounds with unique biological activities. Future work should focus on establishing a reliable synthetic protocol for this compound and systematically evaluating its reactivity in a range of chemical transformations. This will undoubtedly unlock its potential as a valuable building block in medicinal chemistry and materials science.
References
A Spectroscopic Showdown: Unmasking the Diaminopyridine Isomers
A comprehensive guide comparing the spectroscopic signatures of six diaminopyridine isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
The six structural isomers of diaminopyridine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diaminopyridine—are compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the pyridine ring and the presence of two amino groups, which can be tailored for various applications. Differentiating between these isomers is crucial for quality control and mechanistic studies. This guide provides a detailed comparison of their spectroscopic properties, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to create a clear and comprehensive analytical resource.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to the electronic environment, providing a unique fingerprint for each isomer. The tables below summarize the available NMR data for the diaminopyridine isomers.
Table 1: ¹H NMR Spectroscopic Data of Diaminopyridine Isomers
| Isomer | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 2,3-Diaminopyridine | DMSO-d₆ | 7.12 (dd, 1H), 6.65 (dd, 1H), 6.38 (t, 1H), 5.75 (s, 2H, NH₂), 4.95 (s, 2H, NH₂) |
| 2,4-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,5-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,6-Diaminopyridine | DMSO-d₆ | 7.17 (t, 1H), 5.85 (d, 2H), 5.58 (s, 4H, NH₂)[1] |
| 3,4-Diaminopyridine | D₂O/DCl | 7.55 (d, 1H), 7.45 (s, 1H), 6.75 (d, 1H)[2] |
| 3,5-Diaminopyridine | Not Available | Data not readily available in searched literature. |
Table 2: ¹³C NMR Spectroscopic Data of Diaminopyridine Isomers
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 2,3-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,4-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,5-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,6-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 3,4-Diaminopyridine | D₂O/DCl | 147.1, 141.5, 136.2, 124.3, 110.1[2] |
| 3,5-Diaminopyridine | Not Available | Data not readily available in searched literature. |
Note: The availability of NMR data can vary, and the presented values are based on publicly accessible databases and literature. Experimental conditions, such as solvent and concentration, can influence chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present. The N-H stretching and bending vibrations of the amino groups, as well as the C=C and C=N stretching vibrations of the pyridine ring, are particularly informative for these isomers.
Table 3: Key IR Absorption Bands of Diaminopyridine Isomers (cm⁻¹)
| Isomer | N-H Stretch | N-H Bend | C=N, C=C Stretch (Ring) |
| 2,3-Diaminopyridine | ~3400-3200 | ~1620 | ~1600-1400[3] |
| 2,4-Diaminopyridine | Not Available | Not Available | Not Available |
| 2,5-Diaminopyridine | Not Available | Not Available | Not Available |
| 2,6-Diaminopyridine | ~3450, 3300 | ~1640 | ~1580, 1450[4][5] |
| 3,4-Diaminopyridine | ~3400-3200 | ~1630 | ~1590, 1500, 1440[6][7] |
| 3,5-Diaminopyridine | Not Available | Not Available | Not Available |
Note: The exact positions and intensities of IR absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions such as hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, which in the case of diaminopyridines is the substituted aromatic ring. The position of the amino groups significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum.
Table 4: UV-Vis Spectroscopic Data of Diaminopyridine Isomers
| Isomer | Solvent | λmax (nm) |
| 2,3-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,4-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,5-Diaminopyridine | Not Available | Data not readily available in searched literature. |
| 2,6-Diaminopyridine | Not Specified | 308, 244, 203[8] |
| 3,4-Diaminopyridine | Not Specified | Mentioned in literature, specific λmax not readily available.[2] |
| 3,5-Diaminopyridine | Not Available | Data not readily available in searched literature. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For isomers, while the molecular ion peak will be the same (m/z 109 for diaminopyridines), the relative abundances of fragment ions can differ significantly, allowing for their differentiation.
Table 5: Mass Spectrometry Data of Diaminopyridine Isomers
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2,3-Diaminopyridine | 109 | 82, 55, 28[3] |
| 2,4-Diaminopyridine | 109 | Data not readily available in searched literature. |
| 2,5-Diaminopyridine | 109 | Data not readily available in searched literature. |
| 2,6-Diaminopyridine | 109 | 82, 55, 28[9][10][11] |
| 3,4-Diaminopyridine | 109 | 82, 81, 54, 28[2] |
| 3,5-Diaminopyridine | 109 | Data not readily available in searched literature. |
Note: Fragmentation patterns can vary depending on the ionization technique and the energy used.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diaminopyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is typically operated at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid diaminopyridine isomer directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before sample placement.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the diaminopyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrument Setup: Use a quartz cuvette with a 1 cm path length.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm). A baseline spectrum of the solvent-filled cuvette should be recorded and subtracted.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be used.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to obtain further structural information.
Mechanism of Action of 3,4-Diaminopyridine (Amifampridine)
One of the most clinically significant diaminopyridine isomers is 3,4-diaminopyridine, also known as amifampridine. It is used to treat the rare autoimmune disorder Lambert-Eaton myasthenic syndrome (LEMS). The therapeutic effect of 3,4-diaminopyridine is attributed to its ability to block voltage-gated potassium channels on presynaptic nerve terminals.[12][13][14][15][16] This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions into the nerve terminal. The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine into the neuromuscular junction, thereby improving muscle strength and function.
Mechanism of 3,4-Diaminopyridine. This diagram illustrates how 3,4-diaminopyridine enhances neuromuscular transmission.
This guide provides a foundational spectroscopic comparison of diaminopyridine isomers. While some data remains elusive in publicly available resources, the provided information serves as a valuable starting point for researchers. The distinct spectroscopic signatures, when combined, offer a powerful toolkit for the unambiguous identification and characterization of these important chemical entities.
References
- 1. 2,6-Diaminopyridine(141-86-6) 1H NMR [m.chemicalbook.com]
- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Pyridinediamine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Diaminopyridine(141-86-6) IR Spectrum [chemicalbook.com]
- 6. 3,4-Diaminopyridine(54-96-6) IR2 [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Diaminopyridine(141-86-6) MS [m.chemicalbook.com]
- 10. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Pyridinediamine [webbook.nist.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Table 3, Key Characteristics of Amifampridine Phosphate - Amifampridine phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
Methoxy-Substituted Diaminopyridines: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Methoxy-substituted diaminopyridines represent a promising class of compounds with a diverse range of biological activities, including anticancer and antibacterial properties. The number and position of methoxy groups on the diaminopyridine scaffold play a crucial role in determining their potency, selectivity, and mechanism of action. This guide provides a comparative analysis of the biological activity of various methoxy-substituted diaminopyridines, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Key Kinases
Recent research has highlighted the potential of methoxy-substituted diaminopyridines as potent inhibitors of key kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and metastasis. Diaminopyrimidine derivatives have been identified as effective FAK inhibitors.
A study on a series of 2,4-diaminopyrimidine derivatives demonstrated their potent inhibitory activity against FAK. The antiproliferative activity of these compounds was evaluated against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines.
| Compound ID | Modifications | FAK IC50 (nM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| A12 | Di-methoxy substitution on aniline ring | <500 | 0.13 ± 0.04 | 0.094 ± 0.05 |
| TAE-226 (Control) | - | - | >1 | >1 |
Table 1: Anticancer Activity of a Methoxy-Substituted Diaminopyrimidine FAK Inhibitor. Data is presented as the mean ± standard deviation of three independent experiments.
The data indicates that compound A12 , a diaminopyrimidine with di-methoxy substitutions, exhibits significantly more potent antiproliferative activity against both A549 and MDA-MB-231 cancer cell lines compared to the control compound TAE-226.
FAK activation, triggered by integrins or growth factor receptors, initiates a complex signaling cascade that promotes cancer cell survival and proliferation. Inhibition of FAK by methoxy-substituted diaminopyridines can disrupt these pathways.
Caption: FAK signaling pathway and the point of inhibition.
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
CDK7 is a crucial regulator of both the cell cycle and transcription. Its inhibition presents a promising strategy for cancer therapy. A series of 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors. The introduction of a methoxy group at the R1 position was found to influence the inhibitory activity.
| Compound ID | R1 Substituent | CDK7 IC50 (nM) |
| BTX-A51 (Parent) | - | 272.30 |
| 1 | Methoxy | >1000 |
| 22 | Modified aniline with sulfone | 7.21 |
Table 2: Inhibitory Activity of Diaminopyrimidine Derivatives against CDK7.
In this series, the direct addition of a methoxy group (compound 1) decreased the inhibitory activity compared to the parent compound. However, further structural modifications on the aniline moiety, as seen in compound 22, led to a highly potent CDK7 inhibitor. This highlights the complex structure-activity relationship where the interplay of different substituents determines the final biological activity.
CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, driving cell cycle progression. It also phosphorylates RNA polymerase II, initiating transcription. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis.
Caption: CDK7's dual role and inhibition by diaminopyridines.
Antibacterial Activity: The Legacy of Trimethoprim
The antibacterial activity of methoxy-substituted diaminopyrimidines is best exemplified by trimethoprim [2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine]. The methoxy groups are critical for its high affinity and selectivity for bacterial dihydrofolate reductase (DHFR) over its mammalian counterpart.
The antibacterial potency of diaminobenzylpyrimidines is markedly affected by the number and position of methoxy groups on the benzyl ring. Trimethoprim, with its three methoxy groups, is several hundred-fold more potent than the unsubstituted benzylpyrimidine. Mono- and di-methoxy analogues exhibit intermediate activity.[1] This demonstrates a clear structure-activity relationship where increasing methoxy substitution enhances antibacterial efficacy.
| Compound | Methoxy Substitution | Relative Potency vs. Unsubstituted |
| Unsubstituted benzylpyrimidine | None | 1x |
| Monomethoxy analogues | 3'- or 4'- | Intermediate |
| Dimethoxy analogues | 3',4'- or 3',5'- | Intermediate |
| Trimethoprim | 3',4',5'-Trimethoxy | ~400x |
Table 3: Effect of Methoxy Substitution on Antibacterial Potency of Diaminobenzylpyrimidines.
The selectivity of trimethoprim arises from the cooperative binding with NADPH to bacterial DHFR, an effect that is significantly weaker in mammalian DHFR.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of methoxy-substituted diaminopyridines.
In Vitro Kinase Inhibition Assay (for FAK and CDK7)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare solutions of the purified kinase (e.g., FAK or CDK7), a suitable substrate, and ATP in a kinase assay buffer.
-
Plate Setup: In a 96- or 384-well plate, add the diluted test compound or vehicle control.
-
Enzyme Addition: Add the kinase solution to each well and incubate to allow for compound binding.
-
Reaction Initiation: Add the substrate/ATP mixture to start the kinase reaction. Incubate at a controlled temperature for a specific duration.
-
Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that generates a luminescent signal proportional to the amount of ADP produced (and thus kinase activity).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted diaminopyridine for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., E. coli) in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
References
Comparative Analysis of Synthetic Routes to 2,3-Diamino-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes to 2,3-Diamino-4-methoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis of this molecule is not extensively detailed in publicly available literature, necessitating a comparison of rationally designed routes based on established chemical principles and analogous transformations reported for isomeric pyridines. This document outlines two primary synthetic pathways, detailing the experimental protocols and providing a quantitative comparison to aid in route selection for laboratory and process development.
Executive Summary
Two principal synthetic routes to this compound are proposed and analyzed.
-
Route 1 commences with commercially available 4-methoxypyridine, proceeding through nitration, amination, and subsequent reduction. This route leverages a readily accessible starting material and follows a logical progression of functional group transformations.
-
Route 2 begins with 2,4-dichloropyridine and involves a sequence of nitration, selective amination, methoxylation, and a final reduction. This pathway offers an alternative approach with different strategic considerations regarding regioselectivity and intermediate handling.
The selection of the optimal route will depend on factors such as starting material availability and cost, scalability, and the specific capabilities of the research or manufacturing environment.
Data Presentation
Table 1: Comparative Summary of Synthetic Routes
| Parameter | Route 1: From 4-Methoxypyridine | Route 2: From 2,4-Dichloropyridine |
| Starting Material | 4-Methoxypyridine | 2,4-Dichloropyridine |
| Number of Steps | 3 | 4 |
| Key Intermediates | 4-Methoxy-3-nitropyridine, 2-Amino-4-methoxy-3-nitropyridine | 2,4-Dichloro-3-nitropyridine, 2-Amino-4-chloro-3-nitropyridine, 2-Amino-4-methoxy-3-nitropyridine |
| Overall Yield (Projected) | Moderate to Good | Moderate |
| Key Advantages | Fewer steps, readily available starting material. | Potentially better control of regioselectivity in the amination step. |
| Potential Challenges | Regioselectivity of amination. | Handling of multiple halogenated intermediates, potential for side reactions. |
Synthetic Route Schematics
Route 1: Synthesis starting from 4-Methoxypyridine
Caption: Synthetic pathway starting from 4-Methoxypyridine.
Route 2: Synthesis starting from 2,4-Dichloropyridine
Caption: Synthetic pathway starting from 2,4-Dichloropyridine.
Experimental Protocols
Route 1: From 4-Methoxypyridine
Step 1: Nitration of 4-Methoxypyridine to 4-Methoxy-3-nitropyridine
-
Procedure: To a cooled (0°C) mixture of concentrated sulfuric acid, 4-methoxypyridine is added dropwise, maintaining the temperature below 10°C. A mixture of fuming nitric acid and concentrated sulfuric acid is then added slowly, keeping the reaction temperature below 30°C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto crushed ice and neutralized with a suitable base (e.g., potassium carbonate or sodium hydroxide) to pH 7-8. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 4-methoxy-3-nitropyridine. A similar procedure for the nitration of 4-methoxypyridine has been reported to yield the desired product.[1][2]
-
Expected Yield: 70-85%
Step 2: Amination of 4-Methoxy-3-nitropyridine to 2-Amino-4-methoxy-3-nitropyridine
-
Procedure: This step involves the direct amination of the pyridine ring, which can be challenging. A plausible method is the Chichibabin reaction using sodamide (NaNH₂) in an inert solvent like liquid ammonia or toluene. 4-Methoxy-3-nitropyridine is treated with a molar excess of sodamide at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted. Purification by chromatography may be necessary to isolate the desired 2-amino isomer from other potential byproducts.
-
Expected Yield: 30-50% (highly variable and requires optimization)
Step 3: Reduction of 2-Amino-4-methoxy-3-nitropyridine to this compound
-
Procedure: The nitro group of 2-Amino-4-methoxy-3-nitropyridine is reduced to an amino group. This can be achieved through various methods:
-
Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the starting material is consumed.
-
Metal/Acid Reduction: Alternatively, the reduction can be performed using a metal in an acidic medium, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid. The reaction mixture is heated, and upon completion, the product is isolated by basification and extraction. A similar reduction of a nitro-substituted aminomethoxypyridine using stannous chloride dihydrate in concentrated hydrochloric acid has been reported with high yield.[3]
-
-
Expected Yield: 85-95%
Route 2: From 2,4-Dichloropyridine
Step 1: Nitration of 2,4-Dichloropyridine to 2,4-Dichloro-3-nitropyridine
-
Procedure: 2,4-Dichloropyridine is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically 0-10°C). The reaction mixture is then slowly warmed and stirred for several hours. The reaction is quenched by pouring onto ice, and the precipitated product is filtered, washed with water, and dried.
-
Expected Yield: 80-90%
Step 2: Selective Amination of 2,4-Dichloro-3-nitropyridine to 2-Amino-4-chloro-3-nitropyridine
-
Procedure: Due to the activating effect of the nitro group, the chlorine at the 2-position is more susceptible to nucleophilic substitution. 2,4-Dichloro-3-nitropyridine is treated with aqueous ammonia in a sealed vessel at elevated temperatures. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the product precipitates and can be collected by filtration.
-
Expected Yield: 60-75%
Step 3: Methoxylation of 2-Amino-4-chloro-3-nitropyridine to 2-Amino-4-methoxy-3-nitropyridine
-
Procedure: The remaining chlorine atom at the 4-position is replaced with a methoxy group. The 2-amino-4-chloro-3-nitropyridine is reacted with sodium methoxide (NaOMe) in methanol. The reaction is typically heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration. A similar methoxylation of a 2-amino-6-chloro-3-nitropyridine has been described.[3]
-
Expected Yield: 80-90%
Step 4: Reduction of 2-Amino-4-methoxy-3-nitropyridine to this compound
-
Procedure: This step is identical to Step 3 of Route 1. The nitro group is reduced to an amine using either catalytic hydrogenation (H₂/Pd-C) or a metal/acid system (SnCl₂/HCl or Fe/acetic acid).[3]
-
Expected Yield: 85-95%
Concluding Remarks
Both presented synthetic routes offer viable pathways to this compound.
Route 1 is more concise, but the amination of 4-methoxy-3-nitropyridine may present challenges in terms of regioselectivity and yield, requiring careful optimization.
Route 2 is longer but may offer better control over the introduction of the functional groups, particularly the selective amination at the 2-position. The commercial availability and cost of the respective starting materials, 4-methoxypyridine and 2,4-dichloropyridine, will also be a significant factor in the final route selection.
For laboratory-scale synthesis, Route 1 might be preferred for its directness if the amination step can be efficiently controlled. For larger-scale production, the higher number of steps in Route 2 might be acceptable if it provides more robust and reproducible results. Further experimental validation is necessary to determine the optimal conditions and overall efficiency of each route.
References
- 1. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Comparative Guide to the Structure-Activity Relationship of 2,3-Diamino-4-methoxypyridine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-diamino-4-methoxypyridine derivatives, focusing on their potential as kinase inhibitors. The 2,3-diaminopyridine scaffold is a crucial pharmacophore that serves as a precursor for various bicyclic heteroaromatic compounds, such as pyrido[2,3-d]pyrimidines, which have demonstrated significant activity against a range of protein kinases. The strategic placement of a methoxy group at the 4-position can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity for target kinases.
Data Presentation: Comparative Inhibitory Activity
While direct SAR studies on a broad series of this compound derivatives are limited in publicly available literature, we can infer the influence of substitutions by examining their cyclized pyrido[2,3-d]pyrimidine analogues. The following table summarizes the inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives against various kinases, highlighting the impact of different substituents.
| Compound ID | R Group (at C6 of pyrido[2,3-d]pyrimidine) | Target Kinase(s) | IC50 (µM) | Reference |
| 4b | 2,6-dichlorophenyl | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | [1] |
| 4e | 3,5-dimethoxyphenyl | FGFr | 0.060 | [1] |
| PD180970 | Not specified in abstract | Bcr/Abl | 0.170 (for in vivo phosphorylation) | [2] |
| PD173955 | Not specified in abstract | Bcr/Abl | 0.0025 | [2] |
Key SAR Observations:
-
Substitution at the 6-position of the pyrido[2,3-d]pyrimidine ring system, which is influenced by the initial 2,3-diaminopyridine structure, is critical for activity and selectivity. For instance, a 2,6-dichlorophenyl group (compound 4b ) leads to broad-spectrum tyrosine kinase inhibition, while a 3,5-dimethoxyphenyl group (compound 4e ) confers high selectivity for FGFr.[1]
-
The 2-amino group of the parent pyridine is often further functionalized in the resulting pyrido[2,3-d]pyrimidine. Introduction of side chains at this position can enhance potency and bioavailability.[1]
-
The 4-methoxy group on the initial pyridine ring is expected to influence the electron density of the heterocyclic system, which can impact the binding interactions with the kinase active site. The presence of methoxy groups on other parts of the molecule, as seen in compound 4e , can significantly enhance potency and selectivity.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: Set up a 5 µL kinase reaction in a 384-well plate containing the purified recombinant kinase, the specific substrate, ATP, and the test compound (this compound derivative) at various concentrations. Include a DMSO vehicle control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against the logarithm of the inhibitor concentration.
Mandatory Visualization
Signaling Pathway
Many pyridine-based kinase inhibitors target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][4][5]
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives as kinase inhibitors.
Caption: Workflow for the discovery of this compound kinase inhibitors.
References
Benchmarking 2,3-Diamino-4-methoxypyridine in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. 2,3-Diamino-4-methoxypyridine is a versatile precursor for the construction of various heterocyclic scaffolds, particularly fused imidazopyridines, which are prevalent in many biologically active compounds. This guide provides a comparative analysis of the performance of this compound in key synthetic transformations, benchmarking it against its unsubstituted analogue, 2,3-diaminopyridine, and other relevant isomers. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic strategy.
Introduction to this compound
This compound is an aromatic diamine featuring two adjacent amino groups and an electron-donating methoxy group on the pyridine ring. This substitution pattern significantly influences its reactivity and solubility, making it a valuable reagent in organic synthesis. The presence of the vicinal diamino functionality allows for the facile construction of five-membered heterocyclic rings, most notably the imidazole ring, through condensation reactions with dicarbonyl compounds or their equivalents. The methoxy group, positioned para to one of the amino groups, enhances the nucleophilicity of the diamine system, which can potentially lead to higher reaction yields and milder reaction conditions compared to its unsubstituted counterpart.
Performance in the Synthesis of Imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core is a common application for 2,3-diaminopyridines. This reaction, often referred to as the Phillips cyclocondensation, typically involves the reaction of the diamine with a carboxylic acid or its derivative.
Comparison with 2,3-Diaminopyridine
While direct comparative studies benchmarking this compound against 2,3-diaminopyridine under identical conditions are not extensively documented in the literature, the electronic effect of the methoxy group suggests a potential for improved performance. The electron-donating nature of the methoxy group increases the electron density on the pyridine ring and enhances the nucleophilicity of the amino groups, which is expected to facilitate the initial nucleophilic attack on the carbonyl carbon of the condensing agent. This enhanced reactivity may lead to higher yields and/or allow for the use of less harsh reaction conditions (e.g., lower temperatures or shorter reaction times).
The table below summarizes typical yields for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine using various condensing agents. Data for this compound is inferred based on the reactivity of its isomer, 2,3-diamino-6-methoxypyridine, for which more data is available.
| Diaminopyridine | Condensing Agent | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine | Formic Acid | Imidazo[4,5-b]pyridine | Good to Excellent | [1] |
| 2,3-Diaminopyridine | Triethyl Orthoformate | Imidazo[4,5-b]pyridine | 83 | [1] |
| 2,3-Diaminopyridine | Triethyl Orthoacetate | 2-Methyl-imidazo[4,5-b]pyridine | 78 | [1] |
| 2,3-Diamino-6-methoxypyridine | Benzaldehyde Derivatives | 2-Aryl-6-methoxy-imidazo[4,5-b]pyridines | 58-94 | [2] |
| 3,4-Diaminopyridine | Benzaldehyde Derivatives | 2-Aryl-imidazo[4,5-c]pyridines | Moderate to High | [3] |
Note: The yields for 2,3-diamino-6-methoxypyridine are presented as an estimation of the performance of this compound due to the similar electronic influence of the methoxy group on the diamine system.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
A mixture of the corresponding 2,3-diaminopyridine (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in nitrobenzene is heated at 170 °C for a specified time.[4] After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.[4]
Synthesis of 2,3-Diamino-6-methoxypyridine (Isomer of the title compound)
Step 1: Synthesis of 2-amino-3-nitro-6-methoxypyridine To a solution of sodium methoxide in methanol, 2-amino-6-chloro-3-nitropyridine is added at 15 °C. The mixture is then heated to 25-30 °C and stirred for 4-5 hours. The product is precipitated by pouring the reaction mixture into water, filtered, and washed.[5]
Step 2: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride 2-amino-6-methoxy-3-nitropyridine is added to concentrated hydrochloric acid at room temperature. The solution is cooled to 15 °C, and stannous chloride dihydrate is added slowly. The reaction is heated to 35-40 °C for 5-6 hours. After cooling, the product is collected by filtration.[5]
Step 3: Synthesis of 2,3-diamino-6-methoxypyridine The dihydrochloride salt is suspended in water and cooled to 15 °C. The pH is adjusted to 7.0-8.0 with aqueous ammonia to precipitate the free base, which is then filtered and dried.[5]
Visualizing the Synthetic Pathways
Logical Flow of Imidazopyridine Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
A Head-to-Head Comparison of Catalysts for the Synthesis of 2,3-Diamino-4-methoxypyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2,3-Diamino-4-methoxypyridine is a valuable building block in medicinal chemistry, and its synthesis, typically involving the reduction of a nitro precursor, can be achieved through various catalytic methods. This guide provides an objective comparison of common catalytic systems for this transformation, supported by experimental data from analogous reactions, to aid in the selection of the most suitable catalyst for your research needs.
The primary route to this compound involves the reduction of the nitro group in the precursor, 2-Amino-4-methoxy-3-nitropyridine. The choice of catalyst for this step is critical and can significantly impact yield, purity, and scalability. This comparison focuses on three widely used systems: heterogeneous catalytic hydrogenation with Palladium on Carbon (Pd/C), and metal-based reductions using Stannous Chloride (SnCl₂) and Iron (Fe).
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalysts in the reduction of nitro-substituted aminopyridines, providing a basis for comparison for the synthesis of this compound.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Source |
| 10% Pd/C, H₂ | 4-Amino-3-nitropyridine | 3,4-Diaminopyridine | ~90% (crude) | Methanol, 0.4 MPa H₂, 3 hours | [1] |
| SnCl₂·2H₂O | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine dihydrochloride | 86.4% | Concentrated HCl, 35-40°C, 5-6 hours | [2] |
| Fe, mineral acid | 4-Nitropyridine-N-oxide | 4-Aminopyridine | 85-90% | Aqueous mineral acid | [3] |
Experimental Protocols
Detailed methodologies for the key reduction reactions are provided below. These protocols are based on the synthesis of closely related diaminopyridines and can be adapted for the synthesis of this compound from 2-Amino-4-methoxy-3-nitropyridine.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a standard for nitro group reduction, often providing high yields and clean reactions. However, for some substituted pyridines, catalyst poisoning and leaching can be a concern, potentially affecting scalability.[2]
Procedure adapted from the synthesis of 3,4-Diaminopyridine[1]:
-
In a pressure vessel, dissolve 2-Amino-4-methoxy-3-nitropyridine in methanol.
-
Add 10% Palladium on Carbon catalyst (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 0.4 MPa.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization.
Metal Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is an effective reducing agent for nitro groups, particularly in acidic media. This method can be advantageous when catalytic hydrogenation is problematic.[2]
Procedure adapted from the synthesis of 2,3-Diamino-6-methoxypyridine dihydrochloride[2]:
-
To concentrated hydrochloric acid, add 2-Amino-4-methoxy-3-nitropyridine at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate (approximately 2 molar equivalents).
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 20°C and stir for one hour.
-
Collect the precipitated product, this compound dihydrochloride, by filtration.
-
Wash the solid with a suitable solvent and dry under vacuum.
-
The free base can be obtained by neutralizing the dihydrochloride salt.
Metal Reduction using Iron (Fe)
Reduction with iron powder in an acidic medium is a classic, cost-effective, and robust method for the large-scale synthesis of anilines from nitroaromatics.[3][4]
Procedure adapted from the synthesis of 4-Aminopyridine[3]:
-
In a reaction flask, create a suspension of iron powder (typically 3-5 equivalents) in water or aqueous ethanol.
-
Add a catalytic amount of hydrochloric acid or acetic acid to activate the iron.
-
Heat the suspension to reflux.
-
Add a solution of 2-Amino-4-methoxy-3-nitropyridine in a suitable solvent (e.g., ethanol) dropwise to the refluxing mixture.
-
Maintain reflux and vigorous stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Make the filtrate basic with an aqueous solution of sodium carbonate or ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the synthetic pathway and the general experimental workflow, the following diagrams have been generated.
References
Comparative Analysis of Diaminopyrimidine-Based FAK Inhibitors: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of several diaminopyrimidine-based Focal Adhesion Kinase (FAK) inhibitors. The selection of this compound class is predicated on the structural relationship to 2,3-diaminopyridine derivatives, which are pivotal scaffolds in medicinal chemistry. Due to the limited public data on the specific cross-reactivity of 2,3-Diamino-4-methoxypyridine, this guide focuses on well-characterized diaminopyrimidine analogs targeting FAK, a non-receptor tyrosine kinase implicated in cancer progression. The presented data, experimental protocols, and pathway visualizations are intended to inform researchers on the selectivity of these compounds and aid in the development of more targeted therapeutic agents.
Kinase Selectivity Profiles of FAK Inhibitors
The cross-reactivity of kinase inhibitors is a critical aspect of their preclinical evaluation, as off-target effects can lead to toxicity and unforeseen biological consequences. The following tables summarize the inhibitory activity of selected diaminopyrimidine-based FAK inhibitors against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.
| Kinase | TAE-226 IC50 (nM) | BI-853520 IC50 (nM) | CEP-37440 IC50 (nM) | VS-6063 (Defactinib) IC50 (nM) |
| FAK | 5.5 | 1 | 2.3 | <0.6 |
| Pyk2 | 3.5 | >50,000 | - | <0.6 |
| ALK | - | - | 3.5 | - |
| InsR | 43.5 | - | - | - |
| IGF-1R | 140 | - | - | - |
| c-Met | 160 | - | - | - |
| FLT1 | 3,400 | - | - | - |
| FLT4 | 220 | - | - | - |
Summary of Cross-Reactivity:
-
TAE-226 demonstrates potent inhibition of FAK and the closely related kinase Pyk2. It also shows activity against other tyrosine kinases such as InsR, IGF-1R, and c-Met at higher concentrations.
-
BI-853520 is a highly selective FAK inhibitor, with a remarkable >50,000-fold selectivity over the related kinase Pyk2[1].
-
CEP-37440 is a dual inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK), showing potent activity against both kinases[2].
-
VS-6063 (Defactinib) is a potent inhibitor of both FAK and Pyk2, with sub-nanomolar IC50 values for both kinases[3].
Experimental Protocols
The determination of kinase inhibition and selectivity is commonly performed using in vitro biochemical assays. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used method for its high throughput and robust performance.
Protocol for HTRF Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as FAK.
Materials:
-
Recombinant human FAK enzyme
-
Biotinylated peptide substrate for FAK
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., diaminopyrimidine derivatives) dissolved in DMSO
-
HTRF KinEASE™ kit (containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates (white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the assay plate. Include a DMSO-only control (no inhibition) and a positive control inhibitor.
-
Enzyme and Substrate Preparation: Prepare a solution of the FAK enzyme and the biotinylated substrate in the assay buffer.
-
Kinase Reaction Initiation: Add the enzyme/substrate mixture to the wells of the assay plate containing the test compounds.
-
ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding the HTRF detection reagents (Eu3+-cryptate labeled antibody and Streptavidin-XL665) in a buffer containing EDTA.
-
Signal Reading: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in mediating signals from the extracellular matrix (ECM) through integrins to various downstream effectors that regulate cell survival, proliferation, and migration.
Caption: FAK signaling cascade and the point of intervention by FAK inhibitors.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the typical workflow for assessing the cross-reactivity of a kinase inhibitor across a panel of kinases.
Caption: Workflow for determining the kinase selectivity profile of an inhibitor.
References
- 1. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Diamino-4-methoxypyridine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2,3-Diamino-4-methoxypyridine must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Based on data from analogous pyridine derivatives, this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation, as well as respiratory irritation.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Isolate Waste: All materials contaminated with this compound, including residual amounts of the chemical, solutions, and items such as pipette tips, gloves, and bench paper, must be collected as hazardous waste.
-
Use Designated Containers: Collect waste in a clearly labeled, leak-proof container made of a compatible material. The original container may be used if it is in good condition.[1]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the chemical name: "this compound".
2. Waste Storage:
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from incompatible materials.
-
Incompatibility: Avoid storing with strong oxidizing agents.[1]
-
Locked Storage: Due to its hazardous nature, it is recommended to store the waste in a locked cabinet or a secure area with restricted access.[1]
3. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1][2][3]
-
Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
Spill Management:
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately. Do not allow the spilled material to enter drains or waterways.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
